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  • Product: 5-Methoxychroman-4-ol
  • CAS: 1616526-84-1

Core Science & Biosynthesis

Foundational

5-Methoxychroman-4-ol CAS number and physicochemical properties

An In-depth Technical Guide to 5-Methoxychroman-4-ol: Synthesis, Properties, and Therapeutic Potential Introduction: The Chroman Scaffold in Modern Drug Discovery The chroman (3,4-dihydro-2H-1-benzopyran) framework is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methoxychroman-4-ol: Synthesis, Properties, and Therapeutic Potential

Introduction: The Chroman Scaffold in Modern Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules of therapeutic interest.[1] As a key derivative, 5-Methoxychroman-4-ol represents a versatile chiral building block for the synthesis of more complex bioactive compounds. Its structure, featuring a hydroxyl group at the C-4 position and a methoxy group on the aromatic ring, provides multiple points for chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of 5-Methoxychroman-4-ol, from its fundamental physicochemical properties and synthesis to its potential applications as a precursor for novel therapeutic agents. The insights herein are grounded in established chemical principles and data from closely related analogues, offering a robust technical resource for scientists and researchers.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. 5-Methoxychroman-4-ol is identified by the CAS Number 1616526-84-1.[2] A summary of its core properties is presented below.

PropertyValueSource
CAS Number 1616526-84-1[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
IUPAC Name 5-methoxy-2,3-dihydro-4H-chromen-4-olN/A
Appearance (Predicted) White to off-white solidN/A
Melting Point Data not publicly availableN/A
Boiling Point Data not publicly availableN/A
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in waterN/A
pKa Data not publicly availableN/A

Synthesis of 5-Methoxychroman-4-ol: A Methodological Deep Dive

The most direct and efficient synthesis of 5-Methoxychroman-4-ol is achieved through the stereoselective reduction of its corresponding ketone precursor, 5-methoxychroman-4-one. This transformation is a cornerstone of chroman chemistry.

Causality of Reagent Choice: Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this reduction for several key reasons:

  • Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or aromatic rings, ensuring a clean conversion.

  • Operational Simplicity: The reaction can be conducted under standard atmospheric conditions using common alcoholic solvents like methanol (MeOH) or ethanol (EtOH).

  • Safety and Handling: Compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle in a standard laboratory setting.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the chromanone. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the final alcohol product, 5-Methoxychroman-4-ol.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product 5-MC-one 5-Methoxychroman-4-one Reduction Ketone Reduction 5-MC-one->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction MeOH Methanol (Solvent) MeOH->Reduction Quench Acidic Workup (e.g., aq. HCl) Reduction->Quench Reaction Mixture Extraction Extraction with Organic Solvent (e.g., EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Crude Product 5-MC-ol 5-Methoxychroman-4-ol Purification->5-MC-ol Pure Product

Caption: Synthetic workflow for 5-Methoxychroman-4-ol.

Self-Validating Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and represents a robust method for the synthesis and purification of 5-Methoxychroman-4-ol.[3]

  • Dissolution & Cooling (Validation Check 1): Dissolve 5-methoxychroman-4-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. A clear, homogenous solution should be observed.

  • Reagent Addition (Validation Check 2): Slowly add sodium borohydride (NaBH₄, 2.0 eq) to the cooled solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed. A controlled addition prevents an exothermic runaway.

  • Reaction Monitoring (Validation Check 3): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The starting material spot should gradually disappear and be replaced by a new, more polar product spot (lower Rf value). The reaction is typically complete within 2-4 hours.

  • Quenching (Validation Check 4): Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 3N aqueous HCl at 0 °C until the pH of the solution is ~5. This step neutralizes excess NaBH₄ and hydrolyzes borate esters. Ensure adequate ventilation.

  • Extraction (Validation Check 5): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol). Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Phase separation should be clean, and the final organic solution should be clear.

  • Purification (Validation Check 6): Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 5-Methoxychroman-4-ol. Fractions containing the pure product should be identified by TLC, combined, and evaporated to yield the final compound.

Spectroscopic Characterization: The Molecular Fingerprint

While a full experimental dataset for 5-Methoxychroman-4-ol is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is an essential tool for compound verification.

TechniquePredicted Key Signals & Interpretation
¹H NMR ~6.5-7.2 ppm (m, 3H): Aromatic protons (H-6, H-7, H-8). ~4.8-5.1 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (H-4). ~4.2-4.5 ppm (m, 2H): Diastereotopic protons on the carbon adjacent to the ring oxygen (H-2). ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃). ~2.0-2.3 ppm (m, 2H): Diastereotopic protons on the C-3 carbon. ~2.5-3.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
¹³C NMR ~150-160 ppm: Aromatic carbons attached to oxygen (C-5, C-8a). ~110-130 ppm: Other aromatic carbons (C-6, C-7, C-8, C-4a). ~65-70 ppm: Carbon bearing the hydroxyl group (C-4). ~60-65 ppm: Carbon adjacent to the ring oxygen (C-2). ~55-56 ppm: Methoxy carbon (-OCH₃). ~30-35 ppm: C-3 carbon.
IR Spectroscopy ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol functional group. ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch. ~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretch. ~1600-1450 cm⁻¹ (multiple sharp): Aromatic C=C bending. ~1250-1000 cm⁻¹ (strong): C-O stretching from the alcohol and ether linkages.
Mass Spectrometry Molecular Ion (M⁺): m/z = 180. Key Fragments: m/z = 162 [M-H₂O]⁺ (loss of water), m/z = 151 [M-CHO]⁺, m/z = 137 [M-C₂H₃O]⁺.

Applications in Drug Discovery and Biological Relevance

5-Methoxychroman-4-ol is not just a chemical curiosity; it is a strategic starting point for accessing novel chemical matter with potential therapeutic applications. The chroman scaffold is a well-established pharmacophore found in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[1]

A compelling example of this potential is demonstrated by a closely related synthetic derivative. The parent ketone, 2-cyclohexyl-5-methoxychroman-4-one, was reduced to its corresponding chroman-4-ol and subsequently converted into (±)-2-Cyclohexyl-5-methoxy-2H-chromene. This final compound was identified as a selective inhibitor of DNA Polymerase-β and showed neuroprotective activity against β-Amyloid toxicity, a key pathological hallmark of Alzheimer's disease.[3] This highlights a direct pathway from a chroman-4-ol intermediate to a potentially valuable therapeutic agent.

Start 5-Methoxychroman-4-ol (Scaffold) Mod Chemical Modification (e.g., Dehydration, Substitution) Start->Mod Precursor End Bioactive Derivatives (e.g., DNA Pol-β Inhibitors) Mod->End Leads to

Caption: Role as a precursor to bioactive molecules.

It is crucial to note that biological activity is highly sensitive to the substitution pattern on the chroman ring. For instance, studies on the related chromone scaffold have shown that the presence of a hydroxyl group at the C-5 position can sometimes lead to cytotoxicity.[4][5] This underscores the importance of careful structural design and derivatization, a process for which 5-Methoxychroman-4-ol is an ideal starting material.

Conclusion

5-Methoxychroman-4-ol is a valuable chemical entity characterized by its defined structure and versatile reactivity. While comprehensive experimental data on its physicochemical properties remain to be fully published, its synthesis via the reduction of 5-methoxychroman-4-one is a robust and well-understood process. As a chiral building block, it provides a strategic entry point for the synthesis of complex molecules, particularly within the realm of neuroprotective and anticancer drug discovery. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer researchers the foundational knowledge required to confidently synthesize, verify, and utilize this compound in their research and development programs.

References

  • (December 11 2025) (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. PMC. [Link]

  • (April 04 2022) Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

  • (June 18 2022) Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7. ScienceScholar. [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 5-Methoxychroman-4-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxychroman-4-ol Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral chara...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxychroman-4-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Methoxychroman-4-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed examination of chemical shifts, coupling constants, and structural assignments. We delve into the underlying principles governing the spectral data, supported by established methodologies and authoritative references. This guide includes detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams to facilitate a thorough understanding of the structural elucidation of this important heterocyclic scaffold.

Introduction: The Chroman-4-ol Scaffold and the Role of NMR

The chroman-4-ol ring system is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of substituents, such as a methoxy group at the 5-position, significantly modulates the electronic environment and, consequently, the biological and chemical properties of the molecule. 5-Methoxychroman-4-ol serves as a key intermediate and a fundamental model for understanding more complex derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides precise information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of each atom. An accurate interpretation of ¹H and ¹³C NMR spectra is therefore indispensable for confirming the identity, purity, and structure of synthesized compounds like 5-methoxychroman-4-ol. This guide provides the foundational spectral data and interpretation necessary for researchers working with this class of compounds.

Molecular Structure and Atom Numbering

A standardized numbering system is critical for unambiguous spectral assignment. The structure of 5-Methoxychroman-4-ol, with the accepted IUPAC numbering convention, is presented below. This numbering will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of 5-Methoxychroman-4-ol.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Methoxychroman-4-ol provides a wealth of information. The chemical shifts are influenced by the aromatic ring, the heterocyclic ring conformation, and the electronic effects of the hydroxyl and methoxy substituents. The expected chemical shifts and coupling patterns are detailed below.

Causality Behind Proton Chemical Shifts:
  • Aromatic Protons (H-6, H-7, H-8): These protons appear in the aromatic region (δ 6.5-7.5 ppm). The electron-donating 5-methoxy group and the ether oxygen (O1) cause upfield shifts (shielding) compared to unsubstituted benzene. Their specific shifts and multiplicities are determined by their position relative to the substituents and their coupling to each other. H-7 is expected to be a triplet, coupled to both H-6 and H-8.

  • Methine Proton (H-4): The proton attached to the carbon bearing the hydroxyl group (C-4) is deshielded by the adjacent oxygen atom and the aromatic ring. It typically appears as a triplet or doublet of doublets around δ 4.8-5.0 ppm, coupled to the two C-3 protons.

  • Heterocyclic Methylene Protons (H-2, H-3): The protons on C-2 and C-3 are diastereotopic due to the stereocenter at C-4. This means they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).

    • H-2 Protons: These are adjacent to the ring oxygen (O1) and are significantly deshielded, appearing around δ 4.1-4.3 ppm. They will appear as a multiplet.

    • H-3 Protons: These protons are situated between two stereocenters (or a stereocenter and a deshielding group) and appear as complex multiplets in the range of δ 1.9-2.3 ppm.

  • Methoxy Protons (5-OCH₃): Methoxy groups attached to an aromatic ring typically show a sharp singlet.[1] The signal for the 5-OCH₃ protons is expected around δ 3.8-4.0 ppm.[2]

  • Hydroxyl Proton (4-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may appear as a broad singlet or a sharp signal that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Methoxychroman-4-ol

(Predicted values based on data from analogous chroman-4-one and chroman-4-ol structures. Solvent: CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~7.25tJ ≈ 8.0
H-6~6.60dJ ≈ 8.0
H-8~6.50dJ ≈ 8.0
H-4~4.90tJ ≈ 5.0
H-2 (axial/eq)~4.20m-
5-OCH₃~3.85s-
H-3 (axial/eq)~2.10m-
4-OHVariable (e.g., ~2.5)br s-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

Causality Behind Carbon Chemical Shifts:
  • Aromatic Carbons: These carbons resonate between δ 100-160 ppm.

    • Oxygenated Carbons (C-5, C-8a): Carbons directly attached to oxygen atoms are significantly deshielded and appear furthest downfield in the aromatic region. C-5, bearing the methoxy group, is expected around δ 158 ppm, while C-8a, attached to the ring ether oxygen, will be around δ 155 ppm.

    • Other Aromatic Carbons (C-4a, C-6, C-7, C-8): C-4a is a quaternary carbon and will appear around δ 115 ppm. C-6, C-7, and C-8 will have shifts influenced by the oxygen substituents, typically appearing between δ 105-130 ppm.

  • Heterocyclic Ring Carbons:

    • C-4: The reduction of a ketone (δ ~190-200 ppm in the precursor chroman-4-one) to a secondary alcohol shifts the C-4 signal dramatically upfield to the δ 60-70 ppm range.[3]

    • C-2: This carbon, bonded to the ring oxygen, is deshielded and appears around δ 65-75 ppm.

    • C-3: This methylene carbon is the most shielded of the heterocyclic ring carbons, resonating around δ 30-40 ppm.

  • Methoxy Carbon (5-OCH₃): The carbon of an aromatic methoxy group typically resonates at δ 55-60 ppm.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxychroman-4-ol

(Predicted values based on data from analogous structures. Solvent: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-5~158.0Attached to -OCH₃, deshielded
C-8a~155.0Attached to O1, deshielded
C-7~129.5Aromatic CH
C-4a~115.0Quaternary, shielded by proximity to O1
C-8~108.0Aromatic CH, ortho to O1
C-6~106.0Aromatic CH, para to O1
C-4~65.0CH-OH, significantly upfield from C=O
C-2~64.0CH₂-O
5-OCH₃~55.5Methoxy carbon
C-3~35.0Aliphatic CH₂

Standard Experimental Protocol

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following section outlines a robust methodology for acquiring high-quality NMR data for 5-methoxychroman-4-ol. This protocol represents a self-validating system, where the inclusion of 2D NMR experiments serves to confirm the assignments made from 1D spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 5-methoxychroman-4-ol sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[7]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required, especially to observe quaternary carbons.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • (Optional but Recommended) 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve homogenize Homogenize Solution dissolve->homogenize lock_shim Lock & Shim Spectrometer homogenize->lock_shim run_1h Acquire ¹H Spectrum lock_shim->run_1h run_13c Acquire ¹³C{¹H} Spectrum run_1h->run_13c run_dept Acquire DEPT-135 run_13c->run_dept process Process & Reference Spectra run_dept->process assign_1d Assign 1D Spectra process->assign_1d validate_2d Validate with 2D NMR (COSY/HSQC) assign_1d->validate_2d final Final Structural Confirmation validate_2d->final

Figure 2. Standardized workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of 5-Methoxychroman-4-ol. By presenting predicted chemical shifts in a structured format and explaining the physicochemical principles behind them, we offer a valuable resource for the unambiguous identification and characterization of this compound. The inclusion of a standardized experimental protocol further ensures that researchers can acquire high-quality, reproducible data. This comprehensive spectral analysis is fundamental for any research or development effort involving the 5-methoxychroman-4-ol scaffold.

References

  • Di Grandi, M. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6903–6914. Available at: [Link]

  • Rochlin, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2096. Available at: [Link]

  • Di Grandi, M. J., et al. (2012). Supporting Information for Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
  • Rochlin, E., et al. (2020). Data for Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. MDPI.
  • Rochlin, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • NP-MRD (Natural Products Magnetic Resonance Database). Predicted NMR spectra for various natural products. While not specific to the target molecule, it provides a basis for prediction.
  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs Blog. Available at: [Link]

  • Royal Society of Chemistry.
  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2304. Available at: [Link]

  • University of Puget Sound.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shifts. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton and Carbon NMR Chemical Shift Tables. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry.
  • Sychrovský, V., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 541-549. Available at: [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • NP-MRD.
  • Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1579-1630. Available at: [Link]

  • Oregon St
  • University of Wisconsin-Madison. Introduction to ¹³C-NMR.
  • Iriarte, J., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o285. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Methoxychroman-4-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore embedded in numerous therapeutics, antioxidants (e.g., tocopherols), and natural flavonoids. Specifically, 5-Methoxychroman-4-ol serves as a critical synthetic intermediate and structural analog in drug discovery. Understanding its exact mass spectrometry (MS) fragmentation behavior is paramount for metabolite identification, structural elucidation, and pharmacokinetic profiling.

As a Senior Application Scientist, I approach MS not merely as a tool for generating spectra, but as a window into the thermodynamic and electronic stability of gas-phase ions. This whitepaper deconstructs the fragmentation causality of 5-methoxychroman-4-ol under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing a self-validating analytical framework for researchers.

Structural Dynamics & Ionization Causality

To predict and interpret the fragmentation of 5-methoxychroman-4-ol, we must first analyze its electronic environment. The molecule consists of a bicyclic chroman core with a hydroxyl group at the C4 position and a methoxy group at the C5 position.

Under positive ion mode ESI (+), the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 181.0865 . The primary site of protonation is highly competitive between the C4-hydroxyl oxygen and the C5-methoxy oxygen. However, thermodynamic principles dictate that protonation at the C4-hydroxyl group drives the most dominant fragmentation pathway due to the exceptional stability of the resulting product ion [1].

The Ortho-Effect and Benzylic Stabilization

The C4 position is benzylic. When the protonated C4-hydroxyl group departs as a neutral water molecule, it leaves behind a carbocation. This cation is not merely a localized charge; it is highly resonance-stabilized by the adjacent aromatic ring and the endocyclic pyran oxygen. Furthermore, the C5-methoxy group, situated ortho to the benzylic center, donates electron density through resonance, drastically lowering the activation energy required for this dehydration step.

Elucidation of Core Fragmentation Pathways

The collision-induced dissociation (CID) of 5-methoxychroman-4-ol follows a highly logical, predictable cascade governed by the stability of radical cations and neutral losses.

Pathway A: The Dehydration Cascade (Base Peak Formation)

The most thermodynamically favored event is the loss of water (-18 Da), yielding the [M+H-H₂O]⁺ ion at m/z 163.0759 . In my experience optimizing CID parameters for chroman derivatives, this transition requires minimal collision energy (typically 10-15 eV) and almost always forms the base peak. The causality is rooted in the formation of the fully conjugated 5-methoxy-2H-chromen-4-ylium cation [2].

Pathway B: Homolytic Methoxy Cleavage

Following dehydration, the m/z 163 ion undergoes a secondary fragmentation characterized by the homolytic cleavage of the C5-methoxy group. The loss of a methyl radical (•CH₃, 15 Da) generates a radical cation at m/z 148.0524 . This odd-electron species is a classic diagnostic hallmark for aromatic methoxy groups in tandem mass spectrometry [3]. Subsequent loss of carbon monoxide (CO, 28 Da) from this radical cation leads to ring contraction, yielding an ion at m/z 120.0575.

Pathway C: Retro-Diels-Alder (RDA) Cleavage

While less dominant than dehydration, the intact pyran ring can undergo a Retro-Diels-Alder reaction—a signature fragmentation for chromanols and flavonoids. Cleavage of the O1-C2 and C3-C4 bonds results in the neutral loss of C₂H₄O (44 Da), generating an A-ring diagnostic fragment at m/z 137.0603 .

Fragmentation M Precursor Ion [M+H]+ m/z 181.0865 H2O Dehydrated Cation [M+H-H2O]+ m/z 163.0759 M->H2O - H2O (18 Da) Benzylic Cleavage RDA RDA Fragment [M+H-C2H4O]+ m/z 137.0603 M->RDA Retro-Diels-Alder - C2H4O (44 Da) CH3 Radical Cation [M+H-H2O-CH3•]+• m/z 148.0524 H2O->CH3 - •CH3 (15 Da) Homolytic Cleavage CO Ring Contraction [M+H-H2O-CH3•-CO]+• m/z 120.0575 CH3->CO - CO (28 Da) Decarbonylation

Fig 1: Proposed ESI(+) MS/MS fragmentation pathway of 5-Methoxychroman-4-ol.

Quantitative Data Synthesis

High-resolution mass spectrometry (HRMS) is non-negotiable for distinguishing isobaric interferences in complex matrices [4]. The table below summarizes the exact masses and theoretical formulas for the fragmentation of 5-methoxychroman-4-ol, assuming an Orbitrap or Q-TOF mass analyzer calibrated to <3 ppm mass error.

Ion TypeProposed FormulaExact Mass (m/z)Proposed Neutral LossRelative AbundanceDiagnostic Value
Precursor [C₁₀H₁₃O₃]⁺181.0865N/A10 - 20%Confirms intact molecular weight.
Fragment [C₁₀H₁₁O₂]⁺163.0759H₂O (18.0106 Da)100% (Base Peak)Indicates benzylic C4-OH group.
Fragment [C₉H₈O₂]⁺•148.0524•CH₃ (15.0235 Da)40 - 60%Confirms presence of methoxy group.
Fragment [C₈H₉O₂]⁺137.0603C₂H₄O (44.0262 Da)15 - 30%RDA cleavage; confirms chroman core.
Fragment [C₈H₈O]⁺•120.0575CO (27.9949 Da)10 - 25%Secondary breakdown of the A-ring.

Self-Validating Experimental Protocol

Trust in analytical data stems from rigorous, self-validating methodologies. A protocol is only as good as its controls. The following UHPLC-MS/MS workflow is designed to eliminate false positives, account for matrix effects, and ensure absolute mass accuracy.

Step-by-Step Methodology

1. System Suitability and Calibration (The Baseline)

  • Perform a positive ion mass calibration using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm across the m/z 50–500 range.

  • Self-Validation Check: Inject a known chromanone standard (e.g., 4-chromanone) to verify CID efficiency and retention time stability before running the target analyte.

2. Sample Preparation

  • Dissolve 5-methoxychroman-4-ol in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Spike the sample with an isotopically labeled internal standard (e.g., 5-Methoxychroman-4-ol-d3) at 100 ng/mL. This internal standard is critical for validating ionization suppression and retention time shifts.

3. UHPLC Separation

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

4. MS/MS Acquisition Parameters (Data Dependent Acquisition - DDA)

  • Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275 °C.

  • Isolation Window: 1.0 m/z (Quadrupole).

  • Collision Energy: Normalized Collision Energy (NCE) stepped at 15, 30, and 45 eV to capture both the highly labile water loss and the more stable RDA fragmentation.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Quad Quadrupole Isolation (m/z 181) ESI->Quad CID CID Fragmentation Quad->CID TOF High-Res Detection CID->TOF

Fig 2: Self-validating UHPLC-MS/MS experimental workflow for chromanol analysis.

Conclusion

The mass spectrometric fragmentation of 5-methoxychroman-4-ol is a masterclass in gas-phase organic chemistry. By understanding the causality behind the benzylic dehydration, homolytic methoxy cleavage, and Retro-Diels-Alder reactions, researchers can confidently identify this scaffold in complex biological or synthetic matrices. Implementing the self-validating protocols outlined above ensures that the resulting data is not just observable, but scientifically unassailable.

References

  • Fragmentation Pathways - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • LC/MS/MS fragmentation of vitamin E metabolites Source: ResearchGate URL:[Link]

  • Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

An In-depth Technical Guide to 5-Methoxychroman-4-ol: Molecular Weight and Spectral Data Analysis

Introduction 5-Methoxychroman-4-ol is a heterocyclic organic compound belonging to the chroman family. The chroman skeleton, a benzopyran derivative, is a core structural motif in a wide array of natural products and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxychroman-4-ol is a heterocyclic organic compound belonging to the chroman family. The chroman skeleton, a benzopyran derivative, is a core structural motif in a wide array of natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group makes 5-Methoxychroman-4-ol a valuable chiral building block and intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents.

This guide provides a comprehensive analysis of the molecular properties and spectral characteristics of 5-Methoxychroman-4-ol. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its structural identification and characterization through modern analytical techniques. We will delve into the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous elucidation of this molecule's structure.

Part 1: Core Molecular Properties

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These values are critical for reaction stoichiometry, purity assessment, and mass spectrometry analysis.

Molecular Formula and Weight

5-Methoxychroman-4-ol possesses the following core properties:

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [1]

  • Canonical SMILES: COC1=CC=CC2=C1C(O)CCO2

  • IUPAC Name: 5-methoxy-2,3-dihydrochromen-4-ol

These properties are foundational for interpreting the spectral data that follows. The molecular formula provides the exact count of each type of atom, which is confirmed by high-resolution mass spectrometry, while the molecular weight is essential for identifying the molecular ion peak in a mass spectrum.

Part 2: Spectroscopic Data Analysis & Interpretation

Spectroscopic analysis provides a detailed "fingerprint" of a molecule, allowing for the confirmation of its structure and the assignment of its constituent atoms. The following sections detail the expected spectral data for 5-Methoxychroman-4-ol and explain the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum, the chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal provide a wealth of structural information.

Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~7.20t1HH-7 (Aromatic)This proton is coupled to both H-6 and H-8, resulting in a triplet. Its downfield shift is characteristic of an aromatic proton.
~6.55d1HH-6 or H-8 (Aromatic)The methoxy group at C-5 is an electron-donating group, which shields the ortho (H-6) and para (H-8) positions, shifting them significantly upfield compared to the unsubstituted benzene ring. Each will appear as a doublet.
~6.50d1HH-8 or H-6 (Aromatic)Similar to the other ortho/para proton, this signal is shifted upfield due to the electron-donating effect of the methoxy group.
~4.80t1HH-4 (CH-OH)This proton is on the carbon bearing the hydroxyl group. It is coupled to the two adjacent protons on C-3 (CH₂), resulting in a triplet.
~4.30m2HH-2 (O-CH₂)These protons are part of the heterocyclic ring adjacent to the oxygen atom, causing a downfield shift. They are coupled to the protons on C-3, leading to a multiplet.
~3.85s3H-OCH₃ (Methoxy)The three protons of the methoxy group are equivalent and not coupled to other protons, hence they appear as a sharp singlet. Their chemical shift is characteristic for a methoxy group attached to an aromatic ring.[2]
~2.10m2HH-3 (CH₂)These protons are adjacent to the stereocenter at C-4 and the methylene group at C-2, resulting in a complex multiplet.
Variable (~1.5-3.0)br s1H-OH (Hydroxyl)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and can be exchanged with D₂O.[3]

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data (Predicted, in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~157.0C-5 (Aromatic)This is an oxygen-substituted aromatic carbon (ipso-carbon), which is significantly deshielded and appears far downfield.
~155.0C-8a (Aromatic)This is the other oxygen-substituted aromatic carbon (part of the ether linkage), also shifted downfield.
~129.0C-7 (Aromatic)An aromatic CH carbon, its chemical shift is typical for carbons in a benzene ring.
~115.0C-4a (Aromatic)This quaternary carbon is part of the fused ring system.
~108.0C-6 (Aromatic)The ortho-position to the electron-donating methoxy group is shielded, causing an upfield shift compared to a standard aromatic CH.
~103.0C-8 (Aromatic)The other ortho-position to the methoxy group is also shielded, resulting in a significant upfield shift.
~65.0C-4 (CH-OH)This carbon is bonded to a hydroxyl group, which deshields it, causing it to appear in this characteristic range for secondary alcohols.
~64.0C-2 (O-CH₂)The carbon adjacent to the ether oxygen is deshielded.
~55.5-OCH₃ (Methoxy)The carbon of the methoxy group typically appears in this region.[4]
~30.0C-3 (CH₂)This aliphatic carbon is relatively shielded and appears in the typical range for sp³ hybridized carbons in a ring.
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Data (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)AssignmentRationale & Causality
3400-3200 (broad)O-H stretch (alcohol)This strong, broad absorption is highly characteristic of the hydroxyl group and is one of the most identifiable peaks in the spectrum. The broadness is a direct result of intermolecular hydrogen bonding, which creates a range of bond strengths and, consequently, a range of absorption frequencies.[3][5]
3100-3000C-H stretch (aromatic)These absorptions correspond to the stretching of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring).
2950-2850C-H stretch (aliphatic)These peaks arise from the C-H bond stretching in the sp³ hybridized carbons of the chroman ring and the methoxy group.
1600, 1480C=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
~1250C-O stretch (aryl ether)This strong peak corresponds to the stretching vibration of the C-O bond between the aromatic ring and the ether oxygen.
~1050C-O stretch (alcohol)This strong absorption is due to the stretching of the C-O bond of the secondary alcohol group at the C-4 position.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueInterpretationRationale & Causality
180[M]⁺ (Molecular Ion)This peak represents the intact molecule that has been ionized by the loss of one electron. Its presence confirms the molecular weight of 180.20 g/mol .[1]
162[M-H₂O]⁺A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).[3] This results in a significant peak at m/z 162.
151[M-CHO]⁺Fragmentation involving the heterocyclic ring can lead to the loss of a CHO radical (29 Da).
137Retro-Diels-AlderChroman structures can undergo a characteristic Retro-Diels-Alder fragmentation, leading to the cleavage of the heterocyclic ring. This would result in a fragment corresponding to the methoxy-substituted aromatic portion of the molecule.

Part 3: Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are step-by-step methodologies for acquiring the spectral data discussed.

Workflow for Spectroscopic Analysis

The logical flow for analyzing an unknown sample suspected to be 5-Methoxychroman-4-ol is crucial for an efficient and accurate structural determination.

G cluster_0 Sample Preparation cluster_1 Analysis Sequence cluster_2 Data Interpretation Prep Weigh 5-10 mg of pure sample IR 1. IR Spectroscopy (Functional Group ID) Prep->IR MS 2. Mass Spectrometry (Molecular Weight Confirmation) IR->MS NMR 3. NMR Spectroscopy (Full Structure Elucidation) MS->NMR Interpret Correlate all spectral data NMR->Interpret Structure Propose/Confirm Structure of 5-Methoxychroman-4-ol Interpret->Structure

Caption: Workflow for structural elucidation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 5-Methoxychroman-4-ol sample. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and locked to the deuterium signal of the solvent. Standard acquisition parameters for ¹H and ¹³C NMR are typically loaded.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse program is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups based on their position, intensity, and shape.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: The mass spectrometer is typically coupled to a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography) for sample introduction, or the sample can be introduced via direct infusion. For Electron Ionization (EI), the standard energy is 70 eV.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated by the mass analyzer based on their m/z ratio, and their abundance is measured by the detector.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to gain insight into the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

Conclusion

The structural characterization of 5-Methoxychroman-4-ol is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the hydroxyl group—and mass spectrometry validates the molecular weight and offers clues to the molecule's stability and fragmentation. By following the protocols and interpretive logic outlined in this guide, researchers and scientists can confidently identify and characterize 5-Methoxychroman-4-ol, ensuring the integrity of their work in synthetic chemistry and drug development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0235194). Retrieved from [Link]

  • ChemRadar. (n.d.). 5-Methoxychroman-4-one CAS#863309-86-8 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • ChemRadar. (n.d.). 5-Methoxychroman-4-one CAS#863309-86-8 | GHS Classification Search Tool. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0254736). Retrieved from [Link]

  • ChemicalCell. (n.d.). 6-Methoxychroman-4-Ol CAS NO 18385-74-5. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Download Scientific Diagram]. Retrieved from [Link]

  • MDPI. (2022, April 4). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one. Retrieved from [Link]

  • NP-MRD. (2022, September 6). 7-{[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one (NP0224544). Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (R)-5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman-4-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Mono- and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold. Retrieved from [Link]

  • AQA. (n.d.). Q1. Compound R contains 61.0% carbon and 11.9% hydrogen by mass. The remainder is oxygen. Retrieved from [Link]

  • PlantaeDB. (n.d.). (S)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-[5-(acetylamino)-2-methoxy-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • NIST. (n.d.). (4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo[2]annulene. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, April 26). 5 Peaks on 13C NMR but 4 carbon in molecule?? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Methoxychroman-4-ol

For: Researchers, Scientists, and Drug Development Professionals Preamble: The Case of a Novel Chroman Scaffold In the landscape of drug discovery, the chroman-4-one scaffold is recognized as a "privileged structure," a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Case of a Novel Chroman Scaffold

In the landscape of drug discovery, the chroman-4-one scaffold is recognized as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] These structures are known to possess a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a specific derivative, 5-Methoxychroman-4-ol, a compound for which, at present, there is a notable absence of specific in vitro mechanistic data in the public domain.

This document, therefore, serves a dual purpose. First, it will contextualize the potential bioactivity of 5-Methoxychroman-4-ol by drawing on the established pharmacology of the broader chroman-4-one class. Second, and more critically, it will lay out a comprehensive, step-by-step in vitro research plan designed to rigorously elucidate its mechanism of action from first principles. This is not merely a list of assays, but a strategic roadmap designed to generate a robust, publication-quality dataset that is internally consistent and scientifically sound.

Part 1: The Known Unknowns - Hypothesizing from the Chroman-4-one Family

The chroman-4-one core is a versatile starting point for a diverse range of biological effects. The introduction of a methoxy group at the 5-position and the reduction of the 4-keto group to a hydroxyl in 5-Methoxychroman-4-ol will undoubtedly modulate its activity in ways we must determine experimentally. Based on existing literature for related analogs, we can formulate several primary hypotheses for its potential mechanism of action.

  • Hypothesis 1: Anticancer Activity via SIRT2 Inhibition. Several substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cell cycle regulation and tumorigenesis.[6][7] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[7]

  • Hypothesis 2: Anti-inflammatory Effects through TLR4/MAPK Pathway Modulation. The anti-inflammatory properties of some chroman-4-ones have been linked to the modulation of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in the innate immune response.[7]

  • Hypothesis 3: Antimicrobial Action via Fungal-Specific Enzyme Inhibition. Studies on chroman-4-one derivatives have demonstrated potent antifungal activity, particularly against Candida species. Molecular modeling in these studies suggests potential inhibition of key fungal enzymes such as cysteine synthase, HOG1 kinase, and FBA1, which are essential for fungal virulence and survival.[4][8][9]

  • Hypothesis 4: Neuromodulatory Activity via 5-HT1A Receptor Interaction. Certain methoxy-chroman derivatives have shown high affinity and agonist activity at central 5-hydroxytryptamine1A (5-HT1A) receptors, suggesting a potential role in modulating serotonergic neurotransmission.[10]

This guide will now detail the experimental workflows required to systematically test these hypotheses.

Part 2: A Strategic In Vitro Roadmap for Mechanistic Elucidation

The following experimental plan is designed as a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.

Tier 1: Foundational Phenotypic Screening

The initial step is to determine if 5-Methoxychroman-4-ol elicits any significant biological response in relevant cell-based models.

Rationale: To quickly assess the cytotoxic or cytostatic potential of the compound across a panel of cancer cell lines representing different tissue origins. This provides a first indication of any anticancer activity.

Methodology: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare a 2x serial dilution of 5-Methoxychroman-4-ol in appropriate cell culture medium, typically from 100 µM down to low nanomolar concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Rationale: To determine the lowest concentration of 5-Methoxychroman-4-ol that inhibits the visible growth of a panel of pathogenic microbes.

Methodology: Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus flavus) according to CLSI guidelines.

  • Compound Dilution: Perform a two-fold serial dilution of 5-Methoxychroman-4-ol in a 96-well microplate containing the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Data Summary Table for Tier 1 Screening

Assay TypeCell Line / OrganismEndpointResult (Hypothetical)
Cell ViabilityMCF-7IC5015 µM
Cell ViabilityA549IC50> 100 µM
AntimicrobialC. albicansMIC32 µg/mL
AntimicrobialS. aureusMIC> 128 µg/mL
Tier 2: Pathway-Specific Functional Assays

Based on the results from Tier 1, we will now delve into more specific functional assays to begin to dissect the underlying mechanism. For this guide, let's assume our hypothetical results from Tier 1 showed promising activity against the MCF-7 breast cancer cell line and C. albicans.

Rationale: Directly tests the hypothesis that 5-Methoxychroman-4-ol inhibits the enzymatic activity of SIRT2, a potential mechanism for its observed anticancer effect.

Methodology: Fluorogenic Assay

  • Reagent Preparation: Use a commercial SIRT2 assay kit which typically includes recombinant human SIRT2 enzyme, an acetylated peptide substrate with a fluorophore and a quencher, and NAD+.

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, the substrate, and varying concentrations of 5-Methoxychroman-4-ol.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation and Development: Incubate at 37°C for 1 hour. Then, add the developer solution which contains a protease that digests the deacetylated substrate, releasing the fluorophore from the quencher.

  • Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 340/460 nm).

  • Analysis: Calculate the IC50 value for SIRT2 inhibition. A known SIRT2 inhibitor (e.g., AGK2) should be used as a positive control.[6]

Rationale: To confirm target engagement in a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding. If 5-Methoxychroman-4-ol binds to SIRT2 in intact cells, the SIRT2 protein will be more resistant to heat-induced denaturation.

Methodology: Western Blot-based CETSA

  • Cell Treatment: Treat intact MCF-7 cells with either vehicle (DMSO) or a high concentration of 5-Methoxychroman-4-ol (e.g., 10x IC50) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble SIRT2 at each temperature using Western blotting with a SIRT2-specific antibody.

  • Analysis: Plot the amount of soluble SIRT2 against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Workflow for Target Engagement Confirmation

G cluster_0 Biochemical & Cellular Assays cluster_1 Downstream Functional Outcome A Fluorogenic SIRT2 Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms in-cellulo binding C Western Blot for Acetyl-α-Tubulin B->C Validates functional consequence D Immunofluorescence for Microtubule Disruption C->D Visualizes cellular effect

Caption: Workflow for SIRT2 target validation.

Tier 3: Elucidating Downstream Cellular Effects

Once a direct molecular target is validated, the next step is to characterize the downstream consequences of this interaction.

Rationale: To determine if SIRT2 inhibition by 5-Methoxychroman-4-ol leads to the expected downstream increase in the acetylation of its substrate, α-tubulin.

Methodology: Western Blotting

  • Cell Treatment: Treat MCF-7 cells with increasing concentrations of 5-Methoxychroman-4-ol for 6-24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of acetylated to total α-tubulin.

Proposed Signaling Pathway for SIRT2 Inhibition

G Compound 5-Methoxychroman-4-ol SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Ac_Tubulin Acetylated α-Tubulin Microtubule Microtubule Instability Ac_Tubulin->Microtubule Tubulin->Ac_Tubulin Apoptosis Cell Cycle Arrest / Apoptosis Microtubule->Apoptosis

Caption: Hypothesized pathway of 5-Methoxychroman-4-ol.

Part 3: Concluding Remarks and Future Directions

References

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). Molecules. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). PubMed. Retrieved from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Retrieved from [Link]

  • propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). Molecules. Retrieved from [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). Molecules. Retrieved from [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. (2012). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Enantioselective Synthesis of 5-Methoxychroman-4-ol

Abstract This document provides a comprehensive guide to the enantioselective synthesis of 5-Methoxychroman-4-ol, a key chiral intermediate in the synthesis of various biologically active molecules. The protocol detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of 5-Methoxychroman-4-ol, a key chiral intermediate in the synthesis of various biologically active molecules. The protocol detailed herein focuses on the asymmetric reduction of the prochiral ketone, 5-methoxychroman-4-one, utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity and broad substrate applicability.[1][2] This application note will delve into the mechanistic underpinnings of the CBS reduction, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization and determination of the enantiomeric excess of the final product.

Introduction: The Significance of Chiral Chromanols

The chroman scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[3] Specifically, chiral chroman-4-ols serve as crucial building blocks for the synthesis of more complex molecules, including certain vitamin E analogues and various therapeutic agents. The stereochemistry at the C4 position is often critical for biological activity, necessitating synthetic routes that can deliver high enantiomeric purity.

The asymmetric reduction of prochiral ketones represents one of the most efficient strategies for accessing enantiomerically enriched secondary alcohols. Among the various methodologies, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and reliable tool for this transformation.[1][2] The reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to the ketone, yielding the desired chiral alcohol with high levels of enantiomeric excess (ee).[1][2][4]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, six-membered transition state. The reaction proceeds through the following key steps:

  • Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[5]

  • Ketone Coordination: The prochiral ketone, 5-methoxychroman-4-one, then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent occupying a pseudo-equatorial position.[4]

  • Intramolecular Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered cyclic transition state.[4][5] This face-selective hydride delivery dictates the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[2][5] An acidic workup is then required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[5]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃•THF Borane BH₃•THF Transition_State Six-Membered Transition State Complex->Transition_State + Ketone Ketone 5-Methoxychroman-4-one Ketone->Transition_State Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol 5-Methoxychroman-4-ol (Chiral Product) Product_Complex->Alcohol Acidic Workup

Figure 1: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol

This protocol outlines the enantioselective synthesis of (S)-5-Methoxychroman-4-ol from 5-methoxychroman-4-one using the (R)-CBS-oxazaborolidine catalyst. The use of the (S)-catalyst will yield the (R)-alcohol.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
5-Methoxychroman-4-oneC₁₀H₁₀O₃178.181.00 g5.61 mmol
(R)-CBS-oxazaborolidine solution--1.12 mL1.12 mmol
Borane-dimethyl sulfide complexBH₃·S(CH₃)₂75.970.84 mL8.42 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL-
Methanol (MeOH)CH₃OH32.045 mL-
2 M Hydrochloric Acid (HCl)HCl36.4610 mL-
Diethyl ether(C₂H₅)₂O74.1250 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0120 mL-
BrineNaCl(aq)-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37q.s.-

Equipment:

  • 50 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

protocol_workflow start Start setup Assemble and dry glassware. Establish nitrogen atmosphere. start->setup dissolve_ketone Dissolve 5-methoxychroman-4-one in anhydrous THF. setup->dissolve_ketone cool_solution Cool the solution to 0 °C (ice bath). dissolve_ketone->cool_solution add_catalyst Slowly add (R)-CBS catalyst via syringe. cool_solution->add_catalyst add_borane Add borane-dimethyl sulfide complex dropwise over 10 minutes. add_catalyst->add_borane react Stir at 0 °C for 1 hour. Monitor reaction by TLC. add_borane->react quench Slowly add methanol to quench excess borane. react->quench workup_acid Add 2 M HCl and stir for 30 minutes. quench->workup_acid extract Extract with diethyl ether (3x). workup_acid->extract wash Wash combined organic layers with saturated NaHCO₃ and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify by flash column chromatography. concentrate->purify end End purify->end

Figure 2: Experimental workflow for the enantioselective synthesis of 5-Methoxychroman-4-ol.

Step-by-Step Methodology:

  • Reaction Setup: A 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

  • Reagent Addition: 5-Methoxychroman-4-one (1.00 g, 5.61 mmol) is added to the flask, followed by anhydrous THF (20 mL). The mixture is stirred until the ketone is completely dissolved.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Catalyst Addition: (R)-CBS-oxazaborolidine solution (1.0 M in toluene, 1.12 mL, 1.12 mmol) is added dropwise to the stirred solution via syringe.

  • Borane Addition: Borane-dimethyl sulfide complex (10.0 M, 0.84 mL, 8.42 mmol) is added dropwise over 10 minutes. Caution: Gas evolution (hydrogen and dimethyl sulfide) will occur. Ensure adequate ventilation.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane.

  • Workup: The ice bath is removed, and 2 M HCl (10 mL) is added. The mixture is stirred vigorously for 30 minutes. The aqueous layer is then extracted with diethyl ether (3 x 15 mL).

  • Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), then dried over anhydrous MgSO₄.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford the desired 5-Methoxychroman-4-ol as a white solid.

Product Characterization and Enantiomeric Excess Determination

Structural Characterization:

The structure of the purified 5-Methoxychroman-4-ol should be confirmed by standard spectroscopic methods:

  • ¹H NMR: To confirm the proton environment and successful reduction of the ketone.

  • ¹³C NMR: To verify the carbon framework and the conversion of the carbonyl carbon to a carbinol carbon.

  • Mass Spectrometry: To determine the molecular weight of the product.

Determination of Enantiomeric Excess (% ee):

The enantiomeric excess of the synthesized 5-Methoxychroman-4-ol is determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

Chiral HPLC Method:

ParameterCondition
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent)[8][9]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10 v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C[8]
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration ~1 mg/mL in mobile phase

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Expected Results:

This protocol is expected to yield 5-Methoxychroman-4-ol in good yield (typically >85%) and high enantiomeric excess (typically >95% ee). The elution order of the enantiomers should be confirmed with a racemic standard.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can hydrolyze the borane and the catalyst, leading to lower yields and enantioselectivity.[5] Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Slow Addition of Borane: Rapid addition of the borane-dimethyl sulfide complex can lead to an uncontrolled reaction and a decrease in enantioselectivity.

  • Temperature Control: Maintaining the reaction at the specified temperature is crucial for achieving high enantioselectivity.

  • Purity of Starting Material: Impurities in the 5-methoxychroman-4-one can potentially interfere with the catalyst and reduce the efficiency of the reaction.

Conclusion

The Corey-Bakshi-Shibata reduction provides a highly effective and reliable method for the enantioselective synthesis of 5-Methoxychroman-4-ol. The protocol described in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting enantiomerically enriched chromanol is a valuable building block for the synthesis of a variety of more complex chiral molecules.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. URL: [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link] (Note: A representative, non-broken link should be used if available from the search results).

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link] (Note: A representative, non-broken link should be used if available from the search results).

  • American Chemical Society. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. Retrieved from [Link]

  • Daicel. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]

Sources

Application

Using 5-Methoxychroman-4-ol as a chemical intermediate in drug discovery

Application Notes & Protocols: 5-Methoxychroman-4-ol as a Privileged Intermediate in Drug Discovery Executive Summary In modern medicinal chemistry, the chroman-4-one and chroman-4-ol scaffolds are recognized as highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 5-Methoxychroman-4-ol as a Privileged Intermediate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the chroman-4-one and chroman-4-ol scaffolds are recognized as highly versatile, privileged structures[1]. Specifically, 5-Methoxychroman-4-ol (CAS: 1616526-84-1) serves as a critical chemical intermediate. The strategic placement of the methoxy group at the C5 position provides unique electronic stabilization and steric properties, making it an ideal precursor for synthesizing complex biologically active molecules, including neuroprotective agents, SIRT2 inhibitors, and antimicrobial drugs[2].

As a Senior Application Scientist, I have designed this guide to bridge the gap between synthetic methodology and pharmacological application. The protocols detailed herein are engineered to be self-validating, ensuring high reproducibility for drug development professionals.

Mechanistic Value of the 5-Methoxychroman-4-ol Scaffold

The utility of 5-methoxychroman-4-ol in drug discovery is driven by its dual functional handles:

  • The C4-Hydroxyl Group: Acts as a highly reactive synthetic pivot. It can undergo nucleophilic substitution to form chroman-4-amines, esterification, or acid-catalyzed dehydration to yield 2H-chromenes[3]. The stereochemistry at C4 often dictates the spatial trajectory of the entire molecule, which is critical for target binding[2].

  • The C5-Methoxy Group: Exerts a strong electron-donating effect via resonance (+M effect) into the aromatic ring. During C4-functionalization (e.g., via an SN1 mechanism), this electron density stabilizes the transient carbocation intermediate. Pharmacologically, the methoxy group enhances lipophilicity and can act as a hydrogen-bond acceptor in enzyme active sites.

G A 5-Methoxychroman-4-one B NaBH4 Reduction (Diastereomeric Mixture) A->B Non-stereoselective C Ru-Catalyzed ATH (Chiral Synthesis) A->C Stereoselective D 5-Methoxychroman-4-ol (Key Intermediate) B->D C->D E Dehydration (5-Methoxy-2H-chromenes) D->E Acid Catalysis F Substitution/Amination (Chroman-4-amines) D->F Nucleophilic Attack

Synthetic routing and downstream functionalization of 5-methoxychroman-4-ol.

Downstream Pharmacological Targets

The conversion of 5-methoxychroman-4-ol into downstream derivatives unlocks multiple therapeutic pathways:

  • Neuroprotection (Alzheimer’s Disease): Chroman-4-ol derivatives, particularly those with gem-dimethyl or cyclohexyl substitutions, exhibit potent inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE)[4]. Furthermore, dehydration of 5-methoxychroman-4-ol yields 5-methoxy-2H-chromenes, which act as selective DNA Polymerase-β inhibitors, providing neuroprotective activity against β-amyloid toxicity[3].

  • Epigenetic Modulation (SIRT2 Inhibition): Substituted 4-chromanols are potent and selective inhibitors of SIRT2, an NAD+-dependent deacetylase implicated in aging-related diseases and neurodegeneration[2].

  • Metabolic Regulation: Related methoxychromen-4-one derivatives have been shown to up-regulate peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), reducing lipid droplet accumulation in hepatocytes, offering a pathway for NAFLD/NASH management[5].

G A 5-Methoxychroman-4-ol Derivatives B AChE / BuChE Inhibition A->B C DNA Polymerase-β Inhibition A->C D SIRT2 Enzyme Inhibition A->D E Neuroprotection (Alzheimer's Disease) B->E Prevents ACh breakdown C->E Blocks Aβ toxicity F Aging & Metabolic Regulation D->F Epigenetic modulation

Pharmacological pathways targeted by chroman-4-ol derived scaffolds.

Quantitative Data & Biological Activity

The following table summarizes the synthetic efficiency and biological benchmarking of key chroman-4-ol derivatives synthesized from chromanone precursors.

Derivative / IntermediateSynthesis MethodYield / StereochemistryPrimary Biological TargetActivity Benchmark
2-Cyclohexyl-5-methoxychroman-4-ol NaBH₄ ReductionHigh yield; 3:1 cis/trans diastereomers[3]DNA Polymerase-β (via chromene)Blocks Aβ toxicity[3]
gem-Dimethylchroman-4-ol Carbonyl ReductionHigh yieldEquine Serum BuChEIC₅₀ = 2.9 – 7.3 μM[4]
Chiral 4-Chromanols Ru-Catalyzed ATHEnantioselectiveSIRT2 EnzymeSelective inhibition[2]
Methoxychromen-4-ones Acid-Catalyzed Dehydration>90% yieldPGC1α (Hepatocytes)IC₅₀ = 32.2 ± 2.1 μM (Lipid lowering)[5]

Validated Experimental Protocols

Protocol A: Diastereoselective Reduction to 5-Methoxychroman-4-ol

This protocol utilizes Sodium Borohydride (NaBH₄) to reduce 5-methoxychroman-4-one. The use of a mild hydride source at low temperatures controls the exothermic reaction, preventing ring-opening while yielding a predictable diastereomeric mixture (typically favoring the cis isomer due to steric approach control)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 400 mg of 5-methoxychroman-4-one (or its 2-substituted derivative) in 20 mL of anhydrous Methanol (MeOH)[3]. Causality: MeOH acts as both the solvent and the necessary proton donor to complete the reduction mechanism.

  • Temperature Control: Cool the solution to 0 °C using an ice bath[3]. Causality: Low temperature minimizes the kinetic energy of the system, preventing over-reduction or side reactions.

  • Hydride Addition: Slowly add 2.0 equivalents (e.g., 116 mg) of NaBH₄ in small portions[3]. Causality: Slow addition manages the rapid evolution of hydrogen gas and controls the exotherm.

  • Self-Validation (TLC Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (7:3) mobile phase. The reaction is complete when the starting material spot (R_f ~ 0.35) disappears, and the product spots appear (R_f ~ 0.63 and 0.67, representing the diastereomers)[3]. This typically takes 4 hours.

  • Quenching & Work-up: Slowly add distilled water, followed by dropwise addition of 3 N HCl until the pH reaches 5[3]. Causality: The acid quenches unreacted NaBH₄ and protonates the intermediate boron-alkoxide complex to release the free alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) for Chiral Derivatives

When enantiopure 5-methoxychroman-4-ol is required for stereospecific drug targets, Ru-catalyzed ATH is employed.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, dissolve 5.0 equivalents of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and formic acid in Acetonitrile (ACN)[3]. Causality: Formic acid serves as the hydrogen donor, while DBU deprotonates it to form the active hydride species.

  • Degassing: Sparge the solution with Nitrogen gas for 15 minutes[3]. Causality: Ruthenium catalysts are highly sensitive to oxidation; removing dissolved oxygen preserves the catalytic cycle.

  • Catalyst Addition: In a separate vial, dissolve the 5-methoxychroman-4-one precursor and 0.01 equivalents of Noyori Ru-catalyst in ACN. Sparge with N₂ for 15 minutes, then transfer to the DBU/formic acid mixture[3].

  • Reaction Execution: Warm the mixture to 40 °C and stir for 24 hours[3]. Causality: Gentle heating provides the activation energy for the catalytic transfer without degrading the enantiomeric excess (ee).

  • Work-up: Dilute with water, extract with dichloromethane, dry over MgSO₄, and purify via chiral column chromatography.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: uevora.pt URL:4

  • Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis Source: Benchchem URL:2

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities Source: ResearchGate URL:1

  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity Source: PMC (NIH) URL:3

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes Source: MDPI URL:5

Sources

Method

A Robust, Validated HPLC Method for the Quantification of 5-Methoxychroman-4-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust rever...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxychroman-4-ol. This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1] The method detailed herein is designed for reliability and adherence to international regulatory standards, making it suitable for implementation in research, process development, and quality control environments. We will elucidate the rationale behind the strategic selection of chromatographic parameters, provide a step-by-step protocol for analysis, and outline a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Analyte Properties & Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[5] 5-Methoxychroman-4-ol (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is a moderately polar molecule due to the presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an ether oxygen within the chroman ring structure.[6]

  • Polarity and Solubility : The combination of polar functional groups and a nonpolar aromatic ring suggests that reversed-phase chromatography is the most suitable approach.[7] The analyte is expected to be soluble in common organic solvents like methanol and acetonitrile, which are ideal for mobile phase preparation.

  • UV Absorbance : The chroman structure contains a benzene ring, which is a chromophore. Aromatic compounds typically exhibit strong UV absorbance.[8] Based on similar structures like 4-methoxyphenol, which has absorption maxima around 222 nm and 282 nm[9], and various chromen-4-one derivatives that absorb between 270 nm and 320 nm[10][11], a UV detector is the logical choice. An initial UV scan is recommended to determine the wavelength of maximum absorbance (λ-max) for 5-Methoxychroman-4-ol to ensure optimal sensitivity.[12] For this method, a wavelength of 280 nm is selected as a starting point, offering a good balance of sensitivity and selectivity.

Based on these properties, a C18 stationary phase was selected. C18 columns are versatile and provide excellent retention for moderately polar to non-polar compounds through hydrophobic interactions.[5] The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the analyte with a symmetric peak shape and a reasonable retention time.

Method Development Workflow

The development of this method followed a systematic, risk-based approach as encouraged by ICH Q14 guidelines.[3] This ensures the final method is robust and fit for its intended purpose.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization Polarity, Solubility, UV Spectrum Selection 2. Initial Parameter Selection Column: C18 Mobile Phase: ACN/H₂O Detector: UV @ 280 nm Analyte->Selection Optimization 3. Method Optimization Mobile Phase Ratio Buffer pH & Strength Flow Rate Column Temperature Selection->Optimization SST 4. System Suitability Tailing Factor Theoretical Plates Reproducibility (%RSD) Optimization->SST Validation 5. Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness SST->Validation Final Final Validated Method Validation->Final

Caption: A systematic workflow for HPLC method development and validation.

Materials and Instrumentation

  • Analyte: 5-Methoxychroman-4-ol reference standard (>98% purity).

  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Reagents: Formic acid (reagent grade).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Methoxychroman-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Final Optimized Chromatographic Conditions

The following table summarizes the optimized conditions established during method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)
Elution Mode Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 280 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before performing any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results.[13][14] Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][15][16]

ValidationParameters FitForPurpose Fit for Purpose Specificity Specificity FitForPurpose->Specificity Linearity Linearity FitForPurpose->Linearity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Robustness Robustness FitForPurpose->Robustness Range Range Linearity->Range Defines Accuracy->Range Precision->Range

Caption: Interrelationship of key validation parameters ensuring the method is fit for purpose.

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of 5-Methoxychroman-4-ol. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,900
100.01,525,100
Correlation Coeff. (r²) 0.9998

The method demonstrated excellent linearity over the range of 1-100 µg/mL, with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the recovery method, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was prepared in triplicate.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.029.799.0%
Average 99.6%

The average recovery was within the acceptable range of 98-102%, indicating high accuracy.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 25 µg/mL standard were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Precision Type% RSD of Peak Area
Repeatability 0.85%
Intermediate Precision 1.22%

The low %RSD values (<2%) confirm that the method is highly precise.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed to be the lowest concentration on the calibration curve (1.0 µg/mL), which could be measured with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked after each change.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minAll SST criteria met
Column Temperature ± 2 °CAll SST criteria met
Mobile Phase %B ± 2%All SST criteria met

The method remained unaffected by minor changes in the operational parameters, demonstrating its robustness.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of 5-Methoxychroman-4-ol. The method adheres to the stringent requirements of international guidelines such as ICH Q2(R2) and USP <621>.[2][13][18] Its demonstrated robustness ensures reliable performance during routine use in quality control and research laboratories. This application note provides a solid foundation for professionals requiring a dependable analytical procedure for this important pharmaceutical intermediate.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Chemical Properties of 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one Source: Cheméo URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: MAC-MOD Analytical URL: [Link]

  • Title: Methoxy-chroman Source: PubChem - NIH URL: [Link]

  • Title: 2-(3,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-3-methoxy-7-[[(2R,3S,4S,5R) - PubChem Source: PubChem - NIH URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: 6-Methoxychroman-4-Ol CAS NO 18385-74-5 Source: ChemicalCell URL: [Link]

  • Title: HPLC Method Development Step by Step Source: YouTube URL: [Link]

  • Title: 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one Source: PubChem - NIH URL: [Link]

  • Title: 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one Source: PubChem - NIH URL: [Link]

  • Title: 5-Hydroxy-7-methoxy-4H-chromen-4-one Source: PMC - NIH URL: [Link]

  • Title: 7-(((2S,4R,5S)-3,4,5-trihydroxy-6-((((2R,4S,5R) - PubChem Source: PubChem - NIH URL: [Link]

  • Title: Principles of Chromatography Method Development Source: IntechOpen URL: [Link]

  • Title: HPLC Method development: an overview. Source: PharmaCores URL: [Link]

  • Title: Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes Source: MDPI URL: [Link]

  • Title: SUPPLEMENTAL INFORMATION – Lab Documentation For On-Line Publication Two-Step Semi-Microscale Preparation Of A Cinnamate Est Source: University of the West Indies at Mona URL: [Link]

  • Title: UV–vis spectra of 3, 3a, 4, 4a and 5. Source: ResearchGate URL: [Link]

  • Title: Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: (S)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one Source: PlantaeDB URL: [Link]

  • Title: [Determination of 5-methoxypsoralen in suntan cosmetics] Source: PubMed URL: [Link]

  • Title: UV-Vis Spectrum of 4-methoxyphenol Source: SIELC Technologies URL: [Link]oxyphenol/)

Sources

Application

Application Note: Asymmetric Reduction of 5-Methoxychroman-4-one to 5-Methoxychroman-4-ol

Executive Summary & Mechanistic Rationale The chiral 5-methoxychroman-4-ol scaffold is a privileged building block in the synthesis of bioactive flavonoids, neuroprotective agents, and advanced pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chiral 5-methoxychroman-4-ol scaffold is a privileged building block in the synthesis of bioactive flavonoids, neuroprotective agents, and advanced pharmaceutical intermediates. The asymmetric reduction of 5-methoxychroman-4-one presents a unique stereochemical challenge: the C5-methoxy group introduces significant steric hindrance directly adjacent to the carbonyl reaction center, which can impede catalyst binding and lower enantioselectivity.

To overcome this, two highly efficient catalytic strategies are typically employed: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Borane Reduction .

  • In the ATH pathway , utilizing a strong amidine base like DBU (rather than traditional triethylamine) shifts the equilibrium of formic acid decomposition, providing a highly active hydride donor system capable of overcoming the steric bulk of the C5-methoxy group[1]. Recent literature also supports Rh-mediated dynamic kinetic resolution for related chromanones using low catalyst loadings[2].

  • In the CBS pathway , the rigid, fused bicyclic structure of the chromanone ring perfectly differentiates the steric bulk of the Re and Si faces. The chiral oxazaborolidine catalyst locks the substrate into a highly predictable transition state, resulting in exceptional enantioselectivity[3],[4].

Catalytic Workflow

AsymmetricReduction Ketone 5-Methoxychroman-4-one (Prochiral Substrate) Cat1 Ru(II)-TsDPEN (ATH) HCOOH / DBU Ketone->Cat1 Cat2 CBS Catalyst Borane Reduction Ketone->Cat2 R_Alc (R)-5-Methoxychroman-4-ol Cat1->R_Alc (R,R)-Catalyst S_Alc (S)-5-Methoxychroman-4-ol Cat1->S_Alc (S,S)-Catalyst Cat2->R_Alc (S)-CBS Cat2->S_Alc (R)-CBS

Figure 1: Divergent asymmetric reduction pathways for 5-methoxychroman-4-one.

Comparative Analysis of Reduction Strategies

ParameterRu(II)-TsDPEN (ATH)CBS Borane ReductionKetoreductase (Biocatalysis)
Catalyst Loading 0.5 – 1.0 mol%5 – 10 mol%1 – 5 wt% (Enzyme)
Hydride Source Formic Acid (HCOOH)Borane (BH₃·DMS / BH₃·THF)NADPH (Regenerated via GDH)
Typical ee (%) 90 – 96%95 – >99%> 99%
Scalability Excellent (Kilogram scale)Moderate (Exothermic quench)Excellent (Aqueous, mild)
Moisture Sensitivity LowExtremely HighNone (Aqueous media)
Key Advantage Cost-effective at scalePredictable stereocontrolGreen chemistry profile

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes DBU to accelerate the hydride transfer, a critical modification for sterically hindered chromanones[1].

Reagents (1.50 mmol scale):

  • 5-Methoxychroman-4-one: 267 mg (1.50 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst): 6.5 mg (0.01 mmol, ~0.66 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.12 mL (7.50 mmol, 5.0 equiv)

  • Formic Acid (98%): 113 μL (3.00 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile: 5.0 mL

Step-by-Step Procedure:

  • Hydride Source Preparation: In a flame-dried Schlenk flask, dissolve DBU (1.12 mL) and formic acid (113 μL) in anhydrous acetonitrile (3.0 mL). Sparge the solution with dry nitrogen for 15 minutes to remove dissolved oxygen, then warm the mixture to 40 °C.

  • Catalyst Activation: In a separate vial, dissolve 5-methoxychroman-4-one (267 mg) and the Noyori catalyst (6.5 mg) in acetonitrile (2.0 mL). Sparge with nitrogen for 15 minutes.

  • Reaction Execution: Transfer the substrate/catalyst solution dropwise into the DBU/formic acid mixture. Stir the reaction continuously at 40 °C for 24 hours under a nitrogen atmosphere.

  • Self-Validating Quench & Workup: Dilute the crude mixture with methyl tert-butyl ether (MTBE, 11 mL). Wash the organic layer with 1 M aqueous tartaric acid (11 mL). Causality Note: Tartaric acid is specifically chosen over HCl to effectively protonate and remove DBU without risking acid-catalyzed dehydration of the newly formed chromanol.

  • Isolation: Wash the organic layer with 1 M aqueous NaHCO₃ (11 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Corey-Bakshi-Shibata (CBS) Borane Reduction

This protocol leverages the rigidity of the chromanone ring to achieve near-perfect facial selectivity[3],[4].

Reagents (1.50 mmol scale):

  • 5-Methoxychroman-4-one: 267 mg (1.50 mmol)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in THF): 150 μL (0.15 mmol, 10 mol%)

  • Borane-dimethyl sulfide (BH₃·DMS, 2.0 M in THF): 0.90 mL (1.80 mmol, 1.2 equiv)

  • Anhydrous THF: 10.0 mL

Step-by-Step Procedure:

  • Catalyst Complexation: In a flame-dried, nitrogen-purged round-bottom flask, add the (R)-CBS catalyst solution (150 μL) to anhydrous THF (5.0 mL). Cool the system to 0 °C using an ice bath.

  • Borane Addition: Slowly inject the BH₃·DMS solution (0.90 mL). Stir at 0 °C for 15 minutes to allow the active chiral borane-oxazaborolidine complex to form.

  • Substrate Addition (Critical Step): Dissolve 5-methoxychroman-4-one (267 mg) in anhydrous THF (5.0 mL). Add this solution dropwise via a syringe pump over 60 minutes to the catalyst mixture at 0 °C. Causality Note: Slow addition ensures the substrate concentration remains exceptionally low, preventing the uncatalyzed, racemic background reduction by free BH₃.

  • Reaction Monitoring: Stir for an additional 2 hours at 0 °C. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Quench: Carefully quench the reaction by the dropwise addition of methanol (2.0 mL) at 0 °C. Causality Note: Vigorous hydrogen gas evolution will occur. The cessation of bubbling serves as visual validation that all active borane species have been safely neutralized.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1 M HCl. Wash the organic phase with brine, dry over Na₂SO₄, and purify via flash column chromatography to yield enantiopure (R)-5-methoxychroman-4-ol.

Analytical Validation

To ensure the trustworthiness of the synthesized chiral product, the following analytical validations must be performed:

  • Chiral HPLC: Establish baseline separation using a racemic standard (prepared via simple NaBH₄ reduction[1]). Determine the enantiomeric excess (ee) using a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) with a Hexane/Isopropanol mobile phase.

  • NMR Spectroscopy: Confirm chemical conversion via ¹H NMR (CDCl₃). The disappearance of the ketone-adjacent C3 methylene protons and the emergence of the C4 carbinol proton (typically a distinct multiplet at δ 4.5–4.8 ppm) confirms successful reduction.

  • Absolute Configuration: Verify the absolute stereochemistry via optical rotation (polarimetry) and cross-reference with literature values or Mosher's ester derivatization.

References

  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity Source: PMC (nih.gov) URL:1

  • Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution Source: Organic Letters - ACS Publications URL:2

  • Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine Source: Benchchem URL:3

  • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones Source: PMC (nih.gov) URL:4

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for 5-Methoxychroman-4-ol Production

Introduction: Significance and Synthetic Context 5-Methoxychroman-4-ol is a key structural motif and a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The chromanol co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Significance and Synthetic Context

5-Methoxychroman-4-ol is a key structural motif and a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The chromanol core is present in a range of natural products and designed compounds with potential therapeutic applications. The precise control of the hydroxyl group's stereochemistry at the C4 position is often critical for biological efficacy.

Catalytic hydrogenation of the corresponding precursor, 5-methoxychroman-4-one, represents the most direct and atom-economical method for its synthesis. This process involves the addition of molecular hydrogen (H₂) across the carbonyl (C=O) bond, facilitated by a metal catalyst.[1] This guide provides an in-depth analysis of various catalytic systems, detailing field-proven protocols and the underlying scientific principles to aid researchers in selecting and optimizing this crucial transformation.

Mechanistic Overview: The Role of the Catalyst

Catalytic hydrogenation of a ketone is a heterogeneous process that occurs on the surface of a metal catalyst.[2] The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this transformation, which can be broken down into several key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the substrate (5-methoxychroman-4-one) are adsorbed onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.[3]

  • Hydrogen Transfer: The adsorbed ketone undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen. This typically occurs with syn-stereoselectivity, where both hydrogens add from the same face of the molecule as it is adsorbed on the catalyst.[1][2]

  • Desorption: The final product, 5-methoxychroman-4-ol, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and pressure significantly influences the reaction rate, efficiency, and, most importantly, the stereoselectivity of the resulting alcohol.

Visualizing the Process

Reaction Pathway

G sub 5-Methoxychroman-4-one reagents H₂ (gas) Metal Catalyst Solvent sub->reagents prod 5-Methoxychroman-4-ol reagents->prod

Caption: General reaction scheme for the catalytic hydrogenation of 5-methoxychroman-4-one.

Experimental Workflow

G A Reactor Setup & Inerting B Charge Substrate & Solvent A->B C Add Catalyst Slurry B->C D Pressurize with H₂ C->D E Reaction Monitoring (TLC/LC-MS) D->E F Depressurize & Purge E->F G Catalyst Filtration (e.g., Celite®) F->G H Solvent Evaporation G->H I Purification (Chromatography) H->I J Product Characterization (NMR, MS) I->J

Caption: Standard workflow for a laboratory-scale batch hydrogenation reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount. Different metals exhibit varying levels of activity and selectivity. Below is a summary of common heterogeneous catalysts used for ketone reduction.

Catalyst SystemTypical Loading (w/w)Pressure (psi)Temperature (°C)Common SolventsKey Characteristics & Insights
10% Pd/C 5-10%50 - 50025 - 80Ethanol, Ethyl Acetate, THFWorkhorse Catalyst: Highly active and cost-effective. May cause hydrogenolysis (cleavage of C-O bonds) at higher temperatures, especially benzylic ethers, though the chroman ether is generally stable.[4] Neutral to slightly acidic.
5% Pt/Al₂O₃ or PtO₂ 2-5%50 - 100025 - 60Acetic Acid, EthanolHigh Activity: Platinum is often more active than palladium for ketone reduction, allowing for lower pressures and temperatures.[4][5] PtO₂ (Adams' catalyst) is reduced in situ to finely divided platinum metal.[2] Can be effective in acidic media, which may influence stereoselectivity.
Raney® Nickel 10-50%50 - 150050 - 150Ethanol, IsopropanolCost-Effective for Scale-Up: A highly porous nickel catalyst made from a Ni-Al alloy.[1][2] Requires higher catalyst loading and often higher temperatures/pressures. Can be pyrophoric and must be handled with care. Often used in transfer hydrogenation with isopropanol as the hydrogen source.[6][7]
5% Rh/C or Rh/Al₂O₃ 2-5%50 - 80025 - 70Ethanol, HexaneHigh Selectivity: Rhodium catalysts are very effective and can sometimes offer different stereoselectivity compared to Pd or Pt.[4] Generally resistant to poisoning.[4]
5% Ru/C 5-10%500 - 150070 - 100Water, AlcoholsAromatic Ring Reduction: Ruthenium is particularly effective for the reduction of aromatic rings, which may be undesirable.[4] For selective ketone reduction, it requires careful control of conditions and is often used at higher pressures.

Detailed Experimental Protocols

Safety Precaution: All catalytic hydrogenation reactions must be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure proper grounding of equipment to prevent static discharge. The catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and must be handled with care, typically wetted with solvent.

Protocol 1: General Purpose Reduction using Palladium on Carbon (Pd/C)

This protocol is a robust starting point for the synthesis of 5-methoxychroman-4-ol, leveraging the reliability of Pd/C.

  • Rationale: 10% Pd/C is a widely available and highly active catalyst for ketone reduction. Ethanol is an excellent solvent that readily dissolves the substrate and hydrogen gas. The reaction is run at a moderate pressure and room temperature for safety and to minimize potential side reactions.

  • Materials:

    • 5-Methoxychroman-4-one

    • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity

    • Ethanol (anhydrous)

    • Hydrogen gas (high purity)

    • Nitrogen or Argon gas (for inerting)

    • Celite® 545 (for filtration)

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • Reactor Setup: To a clean, dry hydrogenation vessel, add a magnetic stir bar and 5-methoxychroman-4-one (1.0 eq).

    • Dissolution: Add anhydrous ethanol (approx. 15-20 mL per gram of substrate) to dissolve the starting material completely.

    • Inerting: Seal the vessel and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen. This is a critical safety step.

    • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (5-10% by weight relative to the substrate). For wet catalyst, this can be added as a slurry in a small amount of ethanol. Caution: Do not add dry catalyst to a dry flask, as it can ignite in the presence of air.

    • Hydrogenation: Purge the vessel carefully with hydrogen gas (3 cycles of pressurizing to ~10 psi then venting). Finally, pressurize the vessel to 50 psi with hydrogen.

    • Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is typically complete within 2-12 hours.

    • Work-up: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it may be pyrophoric. Quench it carefully with water.

    • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 5-methoxychroman-4-ol.

    • Purification & Characterization: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: High-Activity Reduction using Platinum(IV) Oxide (PtO₂)

This protocol is suitable when a more active catalyst is needed, potentially allowing for milder conditions.

  • Rationale: PtO₂ (Adams' catalyst) is a precursor that is reduced in situ to form highly active, finely divided platinum black.[2] This high activity can lead to faster reaction times or allow for lower hydrogen pressures compared to Pd/C.

  • Materials:

    • 5-Methoxychroman-4-one

    • Platinum(IV) oxide (PtO₂)

    • Ethyl Acetate or Ethanol

    • Hydrogen gas (high purity)

    • Nitrogen or Argon gas

    • Celite® 545

  • Procedure:

    • Reactor Setup: Add 5-methoxychroman-4-one (1.0 eq) and the chosen solvent (Ethyl Acetate or Ethanol, ~20 mL per gram) to the hydrogenation vessel.

    • Catalyst Addition: Add PtO₂ (2-3% by weight relative to the substrate). The black powder should be handled in a fume hood.

    • Inerting & Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

    • Reaction: Begin vigorous stirring. The catalyst will be activated in situ by the hydrogen. Monitor the reaction by hydrogen uptake. Completion is often achieved in 1-6 hours.

    • Work-up and Isolation: Follow steps 7-10 from Protocol 1, ensuring the platinum catalyst is carefully filtered through Celite® and the spent catalyst is kept wet before disposal.

Troubleshooting and Optimization

  • Stalled or Incomplete Reaction:

    • Cause: Catalyst poisoning (e.g., by sulfur or halide impurities) or insufficient catalyst activity.

    • Solution: Ensure high purity of substrate and solvent. Increase catalyst loading or re-filter the reaction mixture and add fresh catalyst. Consider switching to a more poison-resistant catalyst like Rhodium.[4]

  • Poor Stereoselectivity:

    • Cause: The substrate's approach to the catalyst surface is not sufficiently directed. Solvent and additives can play a major role.

    • Solution: Experiment with different solvents. A more coordinating solvent might alter how the substrate adsorbs to the catalyst surface. Adding a small amount of acid (e.g., acetic acid) or base can sometimes influence the stereochemical outcome. Asymmetric hydrogenation using chiral catalysts is an advanced alternative for high enantioselectivity.[8][9][10]

  • Hydrogenolysis Side-Products:

    • Cause: Over-reduction, particularly cleavage of the methoxy group or other sensitive functionalities, due to harsh conditions (high temperature/pressure).

    • Solution: Reduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed. A less aggressive catalyst might be required.

References

  • ChemTalk. (2024, August 22). Catalytic Hydrogenation. Available from: [Link]

  • Toshima, N. (2021, December 29). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. ACS Catalysis. Available from: [Link]

  • Ahmad, R., et al. (2015, March 10). Selective Heterogeneous Catalytic Hydrogenation of Ketone (C O) to Alcohol (OH) by Magnetite Nanoparticles Following Langmuir–Hinshelwood Kinetic Approach. ACS Publications. Available from: [Link]

  • Bartók, M. (2006, September 1). Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones. Available from: [Link]

  • Yamato, T., et al. (2015). Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts. Comptes Rendus Chimie, 18(6), 685-692. Available from: [Link]

  • Bonalumi, D., et al. (2000, September 22). Platinum-Catalyzed Enantioselective Hydrogenation of α-Ketoesters: An Unprecedented Surface Reaction of Methyl Pyruvate. Journal of the American Chemical Society. Available from: [Link]

  • Zuidema, D. R., et al. (2011, June 29). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Synthetic Communications. Available from: [Link]

  • Semantic Scholar. Figure I from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Available from: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available from: [Link]

  • ResearchGate. (2002). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Available from: [Link]

  • Shah, K. H., et al. Raney Nickel Reductions-Part I. Available from: [Link]

  • ResearchGate. (2014). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Available from: [Link]

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Catalysis Eprints database. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. Available from: [Link]

  • IntechOpen. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Available from: [Link]

  • LibreTexts Chemistry. (2021, July 5). Catalytic Hydrogenation. Available from: [Link]

  • Royal Society of Chemistry. (2025, September 23). Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. Available from: [Link]

  • Lu, Y., et al. (2020, October 9). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. DOI. Available from: [Link]

  • MDPI. (2024, May 23). Structural Modification of Epigallocatechin-3-gallate to (2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chroman-3-yl l-valinate in Four Steps. Available from: [Link]

  • Chinese Chemical Society. (2024, February 29). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2022, April 4). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. Available from: [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available from: [Link]

  • National Center for Biotechnology Information. 5-Hydroxy-7-methoxy-4H-chromen-4-one. PMC. Available from: [Link]

  • Organic Syntheses. (2019, March 12). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Available from: [Link]

  • PubChem. 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Available from: [Link]

  • Cardiff University. Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. -ORCA. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. (2015). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Available from: [Link]

Sources

Application

In Vitro Assay Protocols for 5-Methoxychroman-4-ol: A Technical Guide for Drug Discovery and Development

This document provides a comprehensive guide to in vitro assay protocols for the characterization of 5-Methoxychroman-4-ol, a heterocyclic compound with potential applications in drug discovery. This guide is intended fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to in vitro assay protocols for the characterization of 5-Methoxychroman-4-ol, a heterocyclic compound with potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals. We will delve into detailed methodologies for assessing the neuroprotective, anti-inflammatory, and receptor binding activities of this compound, underpinned by the scientific rationale for each experimental choice.

Introduction to 5-Methoxychroman-4-ol

5-Methoxychroman-4-ol belongs to the chromanol class of compounds, which are known for a wide range of biological activities. The core chroman scaffold is a feature of various natural products and synthetic molecules with therapeutic potential[1]. While specific biological data for 5-Methoxychroman-4-ol is not extensively documented in publicly available literature, its structural similarity to other chromanols suggests it may possess antioxidant, anti-inflammatory, and neuroprotective properties[1]. Furthermore, derivatives of 5-methoxychroman have been investigated for their activity as 5-HT1A receptor agonists, indicating a potential role in neurological pathways.

This guide, therefore, presents a suite of established in vitro assays to systematically evaluate the bioactivity of 5-Methoxychroman-4-ol. The protocols provided are based on standard, validated methods for analogous compounds and are designed to be robust and reproducible.

Chemical Properties of 5-Methoxychroman-4-ol:

PropertyValueSource
CAS Number 1616526-84-1[2]
Molecular Formula C10H12O3[2]
Molecular Weight 180.203 g/mol [2]
Purity 95.0%[2]

Handling and Storage:

While a specific Safety Data Sheet (SDS) for 5-Methoxychroman-4-ol was not found, general laboratory safety precautions for handling chemical compounds should be followed. Based on the SDS for similar compounds, it is recommended to avoid inhalation, and contact with skin and eyes, and to use appropriate personal protective equipment[3][4]. Store the compound in a tightly sealed container in a cool, dry place, protected from light[5]. For experimental use, prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO), and store at -20°C or -80°C.

Neuroprotection Assays

Given the neuroprotective potential of chromanol scaffolds, the following assays are recommended to evaluate the ability of 5-Methoxychroman-4-ol to protect neuronal cells from oxidative stress-induced cell death.

General Workflow for Neuroprotection Assays

Caption: Workflow for in vitro neuroprotection assays.

Protocol: MTT Assay for Cell Viability

This assay assesses the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Principle: The amount of formazan produced is proportional to the number of living cells. Neuroprotective compounds will increase the number of viable cells in the presence of a toxic stimulus.[6][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 5-Methoxychroman-4-ol (e.g., 1, 10, 25, 50, 100 µM) for 3 hours. Include a vehicle control (DMSO) and a positive control (e.g., resveratrol)[7].

  • Induction of Oxidative Stress: Add a neurotoxin, such as hydrogen peroxide (H₂O₂), to a final concentration of 400 µM to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark[7][8].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[8].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol: Flow Cytometry for Apoptosis Detection

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[8]

Step-by-Step Protocol:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with 5-Methoxychroman-4-ol and H₂O₂ as described in the MTT assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using trypsin.

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples within one hour using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anti-inflammatory Assays

The chromanol structure is associated with anti-inflammatory properties. The following in vitro assays can be used to assess the anti-inflammatory potential of 5-Methoxychroman-4-ol.

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Protein denaturation is a hallmark of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of BSA.

Principle: Denaturation of proteins leads to the loss of their biological function. Anti-inflammatory compounds can prevent this denaturation.[9][10]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1.5 mL of phosphate buffer, 1 mL of hydrogen peroxide, and 0.1 mL of 5-Methoxychroman-4-ol at various concentrations.

  • BSA Addition: Add 0.5 mL of 1% aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Heat the mixture at 70°C for 10 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Control and Standard: Use a vehicle control and a standard anti-inflammatory drug like diclofenac sodium[11].

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Receptor Binding Assays

Given that some 5-methoxychroman derivatives have shown affinity for the 5-HT1A receptor, a radioligand binding assay is a suitable method to investigate the interaction of 5-Methoxychroman-4-ol with this receptor.

Workflow for 5-HT1A Receptor Binding Assay

Caption: Workflow for 5-HT1A receptor binding assay.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.

Principle: A decrease in the amount of bound radioligand in the presence of the test compound indicates that the compound binds to the same receptor.[12][13][14]

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 cells stably expressing the human 5-HT1A receptor[12].

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[15].

  • Competition Binding: In a 96-well plate, incubate the cell membranes (e.g., 10 µg of protein) with a constant concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT) and varying concentrations of 5-Methoxychroman-4-ol.

  • Incubation: Incubate the plate for 60 minutes at room temperature[13].

  • Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine. Wash the filters with ice-cold wash buffer[13][16].

  • Scintillation Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation[16].

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 5-Methoxychroman-4-ol. By systematically evaluating its neuroprotective, anti-inflammatory, and receptor binding activities, researchers can gain valuable insights into its therapeutic potential. It is crucial to include appropriate positive and negative controls in all assays and to perform dose-response experiments to determine the potency of the compound. Further studies, including mechanism of action and in vivo efficacy studies, will be necessary to fully elucidate the pharmacological profile of 5-Methoxychroman-4-ol.

References

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Roth Lab. (n.d.). Assay buffers. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • LookChem. (n.d.). 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-chromen-4-one SDS. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one. Retrieved from [Link]

  • Kluge, S., et al. (2021). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 12, 692445. Retrieved from [Link]

  • El-Haddad, A. E., et al. (2024). Phytochemical Analysis, Antioxidant and In Vitro Anti- Inflammatory Activity of Leaves Ethanol Extracts from a Moroccan Plant Urtica urens L. Journal of Applied Pharmaceutical Science, 14(9), 134-141. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-71. Retrieved from [Link]

  • Inokuchi, Y., et al. (2010). Neuroprotection against superoxide anion radical by metallocorroles in cellular and murine models of optic neuropathy. Proceedings of the National Academy of Sciences of the United States of America, 107(17), 7785–7790. Retrieved from [Link]

  • ChemicalCell. (n.d.). 6-Methoxychroman-4-Ol CAS NO 18385-74-5. Retrieved from [Link]

  • Gerasimov, I. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 725. Retrieved from [Link]

  • González-de-Peredo, A. V., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 30(11), 2345. Retrieved from [Link]

  • PubChem. (n.d.). Methoxy-chroman. Retrieved from [Link]

  • Packer, L., et al. (2001). In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones. Brain Research, 914(1-2), 84-91. Retrieved from [Link]

  • Natarajan, S., & Elizabeth, A. M. (2025). In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. Indian Journal of Pharmaceutical Education and Research, 59(1), 317-324. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • Uddin, M. S., et al. (2020). Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family. Frontiers in Neuroscience, 14, 570. Retrieved from [Link]

Sources

Method

Application Note: Optimized Silylation Protocol for the GC-MS Analysis of 5-Methoxychroman-4-ol

Introduction & Analytical Challenges 5-Methoxychroman-4-ol (CAS: 1616526-84-1) is a critical bicyclic building block frequently utilized in the synthesis of complex flavonoids and neuroprotective agents, including select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-Methoxychroman-4-ol (CAS: 1616526-84-1) is a critical bicyclic building block frequently utilized in the synthesis of complex flavonoids and neuroprotective agents, including selective DNA polymerase-β inhibitors[1][2][3]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying such intermediates, the molecular structure of 5-Methoxychroman-4-ol presents a distinct analytical challenge.

The presence of a secondary hydroxyl (-OH) group at the C4 position of the chroman ring allows the molecule to engage in strong intermolecular hydrogen bonding. In a GC environment, this active hydrogen reduces the compound's volatility, promotes thermal degradation within the high-temperature injection port, and causes severe peak tailing due to unwanted interactions with the active sites on the column's stationary phase[4][5]. To achieve sharp, symmetrical peaks and high-sensitivity detection, chemical derivatization prior to analysis is mandatory.

Mechanistic Rationale for Silylation

To overcome the limitations of the free alcohol, this protocol employs silylation —the most versatile derivatization method for GC-MS[4]. Silylation replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking the polar center[5].

Causality in Reagent Selection:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Selected as the primary silylating donor because both the reagent and its reaction byproduct (N-methyltrifluoroacetamide) are highly volatile. This ensures they elute early in the chromatographic run, preventing co-elution with the target TMS-ether derivative[6][7].

  • 1% TMCS (Trimethylchlorosilane): The secondary alcohol on the chroman ring experiences slight steric hindrance. TMCS is added as a Lewis acid catalyst; it increases the electrophilicity of the silicon atom in MSTFA, significantly lowering the activation energy required for the nucleophilic attack by the chromanol oxygen[4].

  • Anhydrous Pyridine: Used as the reaction solvent. Pyridine acts as an acid scavenger, neutralizing any hydrochloric acid generated during the catalytic cycle, thereby driving the reaction equilibrium toward complete conversion[4][6].

G N1 Sample Preparation 5-Methoxychroman-4-ol in Anhydrous Pyridine N2 Internal Standard Addition (e.g., Tetradecane) N1->N2 Solubilization & Scavenging N3 Silylation Reagent Add MSTFA + 1% TMCS N2->N3 Normalization N4 Thermal Incubation 60°C for 30 min (Kinetically Driven) N3->N4 Nucleophilic substitution N5 GC-MS Injection 1 µL Splitless on DB-5MS N4->N5 Formation of TMS Ether N6 Data Acquisition EI Mode (70 eV) & Spectral Analysis N5->N6 Chromatographic Separation

Workflow for the silylation and GC-MS analysis of 5-Methoxychroman-4-ol.

Step-by-Step Experimental Protocol

Note: Moisture is the primary enemy of silylation. Water will rapidly hydrolyze MSTFA and the resulting TMS ether back to the free alcohol. All steps must be performed using rigorously anhydrous techniques.

Phase 1: Reagent and Sample Preparation

  • Desiccation: Bake all glassware and GC autosampler vials at 120°C for a minimum of 2 hours to eliminate residual surface moisture.

  • Stock Solution: Accurately weigh 1.0 mg of 5-Methoxychroman-4-ol (Purity ≥95.0%)[1][8] and dissolve it in 1.0 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Internal Standard (IS) Addition: Transfer 100 µL of the stock solution into a 2 mL amber PTFE-lined GC vial. Add 10 µL of a 0.5 mg/mL Tetradecane solution (in anhydrous hexane) to serve as the IS.

Phase 2: Silylation Reaction 4. Derivatization Agent: Working inside a fume hood, add 50 µL of MSTFA containing 1% TMCS to the sample vial[7]. 5. Incubation: Seal the vial tightly with a crimp cap. Vortex for 10 seconds to ensure homogeneity, then incubate in a dry block heater at 60°C for 30 minutes. Causality: 60°C provides optimal thermal kinetic energy to drive the reaction to completion without causing thermal degradation of the chroman core[5]. 6. Quenching & Dilution: Remove the vial from the heater, allow it to cool to room temperature, and dilute with 840 µL of anhydrous hexane to achieve a final volume of 1.0 mL.

Phase 3: GC-MS Acquisition 7. Injection: Inject 1.0 µL of the derivatized sample into the GC-MS operating in splitless mode.

Quantitative Data Presentation & Analytical Parameters

To ensure reproducibility across different laboratories, the standardized GC-MS operating conditions and expected mass spectral fragments are summarized in the tables below.

Table 1: GC-MS Operating Parameters
ParameterSpecification / Condition
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 1 min) Ramp 15°C/min to 280°C Hold 5 min
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 50 to 450
Table 2: Expected MS Fragments for Derivatized Analyte

Molecular Weight of underivatized 5-Methoxychroman-4-ol: 180.2 g/mol [1]. Molecular Weight of TMS Derivative: 252.3 g/mol .

Ion (m/z)Structural Assignment / CausalityDiagnostic Value
252 [M]+ (Molecular Ion)Confirms the addition of exactly one TMS group (+72 Da net mass shift).
237 [M−CH3​]+ Base peak in many TMS ethers; caused by the highly favored loss of a methyl radical from the silicon atom.
162 [M−TMSOH]+ Loss of trimethylsilanol (90 Da); confirms the presence of the derivatized aliphatic hydroxyl group on the C4 position.

Self-Validating System & Quality Control

A robust analytical protocol must be self-validating. To guarantee the integrity of the data generated from this workflow, researchers must evaluate the following internal checkpoints:

  • Completeness of Derivatization Check: The Extracted Ion Chromatogram (EIC) must be queried for the exact mass of the underivatized 5-Methoxychroman-4-ol (m/z 180). A successful, fully validated run will exhibit a complete absence of this ion, confirming 100% conversion to the TMS derivative.

  • Moisture Contamination Diagnostic: The presence of a massive hexamethyldisiloxane peak (an artifact of MSTFA reacting with water) combined with poor analyte recovery serves as an immediate diagnostic indicator that the anhydrous environment was compromised.

  • Column Integrity Rule: Silylating reagents will irreversibly derivatize the free -OH groups of polar stationary phases (e.g., WAX or FFAP columns), destroying their selectivity[4]. This protocol strictly mandates the use of a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) to prevent column degradation.

  • Internal Standardization: The Tetradecane IS normalizes any micro-variations in autosampler injection volumes and accounts for minor evaporative losses of the solvent, ensuring quantitative trustworthiness.

References

  • Title: (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity | Source: acs.org | URL: [Link]

  • Title: Derivatization reagents for GC - Chromatography | Source: mn-net.com | URL: [Link]

  • Title: Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS | Source: researchgate.net | URL: [Link]

  • Title: Investigation of the derivatization conditions for GC-MS metabolomics of biological samples | Source: nih.gov | URL: [Link]

  • Title: (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity (PMC) | Source: nih.gov | URL: [Link]

Sources

Application

Scale-up synthesis procedures for 5-Methoxychroman-4-ol

An Application Note for the Scalable Synthesis of 5-Methoxychroman-4-ol Abstract 5-Methoxychroman-4-ol is a valuable heterocyclic intermediate in the synthesis of biologically active molecules and pharmaceutical compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scalable Synthesis of 5-Methoxychroman-4-ol

Abstract

5-Methoxychroman-4-ol is a valuable heterocyclic intermediate in the synthesis of biologically active molecules and pharmaceutical compounds. Transitioning its synthesis from laboratory benchtop to pilot or manufacturing scale requires a robust, safe, and economically viable process. This application note provides a comprehensive guide for the scale-up synthesis of 5-Methoxychroman-4-ol via the reduction of 5-Methoxychroman-4-one. The protocol emphasizes the selection of an optimal synthetic strategy, detailed process safety considerations, a step-by-step kilogram-scale protocol, and purification methods suitable for larger quantities. The causality behind critical process parameters is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Rationale

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The synthesis of 5-Methoxychroman-4-ol is most commonly and efficiently achieved through the reduction of the corresponding ketone, 5-Methoxychroman-4-one.[1] While several methods can accomplish this transformation, the choice of reducing agent is the most critical decision for a scalable process.

1.1. Selecting the Optimal Reducing Agent

Three primary methods were considered for this reduction:

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[2][3] While often providing high yields and being environmentally benign ("green"), it necessitates specialized high-pressure reactor systems (autoclaves) and careful handling of potentially pyrophoric catalysts.[4] This makes it capital-intensive and less accessible for many facilities.

  • Complex Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing ketones. However, its extreme reactivity with protic solvents, including atmospheric moisture, and its inability to be used with methanol or ethanol make it hazardous and difficult to handle on a large scale.[5]

  • Sodium Borohydride (NaBH₄): Sodium borohydride is a milder, more selective, and significantly safer reducing agent than LiAlH₄.[6] It is stable in alkaline aqueous solutions and compatible with alcoholic solvents like methanol and ethanol, which are excellent for dissolving the chromanone starting material.[7] Its operational simplicity, lower cost, and extensive history of use in industrial processes make it the reagent of choice for this scale-up application.[8][9]

This guide will therefore focus on the reduction using sodium borohydride in a methanol solvent system.

1.2. Reaction Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 5-Methoxychroman-4-one. This forms a borate-alkoxide intermediate. Subsequent workup with water or mild acid hydrolyzes this intermediate to liberate the final 5-Methoxychroman-4-ol product.[5][7]

Diagram 1: Reaction Scheme

Caption: Reduction of 5-Methoxychroman-4-one to 5-Methoxychroman-4-ol.

Process Hazards and Critical Safety Protocols

Scaling up any chemical reaction requires a thorough understanding of the associated hazards. The primary risks in this process are associated with the handling of sodium borohydride and the generation of hydrogen gas.

2.1. Reagent-Specific Hazards

Sodium borohydride is a water-reactive and toxic solid.[10][11] Contact with water or acids results in a vigorous and exothermic reaction that liberates flammable hydrogen gas, which can ignite spontaneously.[12] It is also classified as toxic if swallowed or in contact with skin and causes severe skin and eye burns.[10][11][13]

Key Safety Mandates:

  • Handling: Always handle NaBH₄ in a well-ventilated area (e.g., a fume hood or walk-in hood) under an inert atmosphere (Nitrogen or Argon).[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[11][13]

  • Storage: Store NaBH₄ in a cool, dry place away from water, acids, and oxidizing agents. The container must be kept tightly closed.[10][11]

  • Fire Extinguishing: In case of fire, use a Class D fire extinguisher (dry powder, such as Met-L-X or dry sand). DO NOT USE WATER, CO₂, or foam extinguishers. [10]

2.2. Process-Specific Hazards

  • Hydrogen Evolution: The reaction of NaBH₄ with the methanol solvent and, more significantly, during the aqueous quench, produces large volumes of hydrogen gas. A 20% w/w aqueous solution of NaBH₄ can generate approximately 635 liters of hydrogen per liter of solution upon complete hydrolysis.[12] The reactor must be vented to a safe area, away from ignition sources.

  • Exothermicity: The reduction is exothermic, with a heat of reaction of approximately -150 kcal per mole of NaBH₄ for ketone reduction.[12] The rate of addition of the reducing agent must be carefully controlled to maintain the desired reaction temperature and prevent a thermal runaway.

ReagentMolar Mass ( g/mol )Key Hazards (H-Statements)Safe Handling Precautions (P-Statements)
5-Methoxychroman-4-one 178.18H302, H315, H319, H335P261, P280, P305+P351+P338
Sodium Borohydride 37.83H260, H301+H311, H314P223, P231+P232, P280, P310, P370+P378
Methanol 32.04H225, H301, H311, H331, H370P210, P280, P301+P310, P308+P311
Ethyl Acetate 88.11H225, H319, H336P210, P280, P403+P235
Hydrochloric Acid (conc.) 36.46H290, H314, H335P280, P303+P361+P353, P305+P351+P338, P310

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol details the synthesis of 5-Methoxychroman-4-ol starting from 1.0 kg of 5-Methoxychroman-4-one.

3.1. Materials and Equipment

Reagent / MaterialMolar MassMolesEquivalentsAmount
5-Methoxychroman-4-one178.185.611.01.00 kg
Sodium Borohydride (NaBH₄)37.832.110.38 (1.5 hydride eq.)80.0 g
Methanol (MeOH)32.04--10.0 L
Deionized Water18.02--~15.0 L
Ethyl Acetate (EtOAc)88.11--~15.0 L
Hydrochloric Acid (1M aq.)36.46--As needed for quench
Brine (sat. NaCl aq.)---~4.0 L
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~200 g

Equipment:

  • 20 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • 5 L dropping funnel or a solids charging port.

  • Circulating chiller/heater for temperature control.

  • Large separation funnel (20 L) or extraction vessel.

  • Rotary evaporator with a large-volume flask (10-20 L).

  • Filtration apparatus.

G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxychroman-4-ol

Welcome to the technical support center dedicated to the synthesis of 5-Methoxychroman-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methoxychroman-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and advanced solutions for improving reaction yields. We will move beyond basic protocols to explore the causality behind common experimental challenges and introduce robust, field-proven methods for achieving high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of 5-Methoxychroman-4-ol, which is most commonly achieved via the reduction of its corresponding ketone, 5-methoxychroman-4-one.

Q1: My overall yield is disappointingly low, even before the final reduction step. Could the issue be with my starting material, 5-methoxychroman-4-one?

A1: Absolutely. The quality and purity of your starting ketone are critical for a high-yielding reduction. The synthesis of chroman-4-ones can be fraught with challenges, directly impacting the final yield of the alcohol.

Root Causes & Troubleshooting Steps:

  • Suboptimal Cyclization Conditions: The synthesis of 5-methoxychroman-4-one, typically from 2'-hydroxy-6'-methoxyacetophenone, can suffer from low yields. The presence of the electron-donating methoxy group can influence the reactivity of the starting materials and promote side reactions.[1][2]

    • Optimization Strategy: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for chroman-4-one formation. A typical starting point involves heating an ethanolic mixture of the acetophenone and a suitable aldehyde with a base like diisopropylamine (DIPA) at 160–170 °C for one hour.[2]

  • Impure Starting Materials: The purity of the initial reagents used to synthesize the ketone will cascade through the entire process.

    • Verification: Ensure the purity of 2'-hydroxy-6'-methoxyacetophenone and any other reagents via NMR or other appropriate analytical techniques before starting the synthesis.

  • Difficult Purification of the Ketone: The presence of unreacted starting materials or side products from the cyclization reaction can contaminate the 5-methoxychroman-4-one. These impurities can interfere with the subsequent reduction step by consuming the reducing agent or complicating product isolation.

    • Purification Protocol: Employ flash column chromatography to purify the crude 5-methoxychroman-4-one before proceeding to the reduction step. A common eluent system is a gradient of ethyl acetate in hexane.[2][3]

Q2: I'm observing incomplete conversion of 5-methoxychroman-4-one during the reduction step. How can I drive the reaction to completion?

A2: Incomplete conversion during the reduction is a common issue often related to the choice and handling of the reducing agent or suboptimal reaction conditions. Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation.[2]

Root Causes & Troubleshooting Steps:

  • Insufficient Reducing Agent: The stoichiometry of NaBH₄ is crucial. While one equivalent is theoretically sufficient, it is common practice to use a molar excess to ensure the reaction goes to completion.

    • Optimization Strategy: Increase the equivalents of NaBH₄ incrementally, for example, from 1.5 to 3.0 equivalents. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal amount.

  • Suboptimal Reaction Temperature: The reduction of ketones with NaBH₄ is typically performed at low temperatures to control reactivity and minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature may be necessary.

    • Optimization Strategy: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If TLC analysis shows a significant amount of starting material remaining after several hours, gentle heating (e.g., to 40 °C) can be considered.[4]

  • Choice of Solvent: The solvent plays a critical role in solubilizing the substrate and the reducing agent.

    • Solvent Selection: Methanol or ethanol are excellent choices for NaBH₄ reductions as they are protic and help to activate the borohydride. A mixture of THF and methanol can also be effective.[2]

Q3: My TLC analysis shows multiple spots post-reduction, indicating significant side product formation. What are these impurities and how can I minimize them?

A3: Side product formation is a primary cause of yield loss. In the context of reducing 5-methoxychroman-4-one, the main concerns are over-reduction or undesired cleavage reactions, although these are less common with mild reducing agents like NaBH₄ under controlled conditions. The most likely source of impurities often stems from the quality of the starting ketone.

Troubleshooting Workflow for Impurity Analysis

start Low Yield & Multiple TLC Spots check_sm Analyze Purity of Starting Ketone (5-Methoxychroman-4-one) via NMR/LC-MS start->check_sm sm_pure Ketone is Pure check_sm->sm_pure sm_impure Ketone is Impure check_sm->sm_impure check_conditions Investigate Reduction Conditions sm_pure->check_conditions purify_sm Action: Purify Ketone via Column Chromatography sm_impure->purify_sm rerun_reduction Action: Re-run Reduction with Pure Ketone purify_sm->rerun_reduction end Improved Yield and Purity rerun_reduction->end harsh_conditions Are conditions too harsh? (High Temp, Strong Reductant) check_conditions->harsh_conditions optimize_conditions Action: Use Milder Conditions (e.g., NaBH4, 0°C to RT) harsh_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for low yield.

Q4: My yield is high, but I want to improve stereoselectivity. How can I synthesize a single stereoisomer of 5-Methoxychroman-4-ol with high yield?

A4: This is an excellent question that moves from simple yield improvement to process optimization. For stereocontrol, a more advanced technique like Asymmetric Transfer Hydrogenation (ATH) is the method of choice. This approach can provide nearly quantitative yields of a single stereoisomer.[5][6][7]

Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR):

ATH-DKR is a powerful strategy that combines the reduction of the ketone with an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting ketone into a single enantiomer of the product alcohol, dramatically increasing both yield and enantiomeric excess.[8]

  • Catalyst System: Ruthenium (II) and Rhodium (III) complexes with chiral ligands (e.g., Ts-DPEN) are highly effective catalysts for this transformation.[5][6][9]

  • Hydrogen Source: A mixture of formic acid (HCOOH) and an amine base like triethylamine (Et₃N) or DABCO is typically used as the hydrogen donor.[6][9] The ratio of acid to base can be critical for achieving high diastereoselectivity and enantioselectivity.[6]

  • Benefits: This method often proceeds under mild conditions with very low catalyst loading (e.g., 0.2-1 mol%), delivering the desired chromanol in high yields (80-96%) and with excellent stereocontrol (up to >99:1 dr and >99% ee).[6]

Data Presentation

The choice of reduction method significantly impacts the final yield and stereoselectivity. Below is a comparison of typical outcomes for the reduction of chromanone derivatives.

Table 1: Comparison of Reduction Methods for Chroman-4-ones

MethodReducing Agent/CatalystHydrogen SourceTypical YieldStereoselectivity (dr/ee)Reference
Standard Reduction Sodium Borohydride (NaBH₄)-~98% (crude)Racemic or low diastereoselectivity[2]
ATH-DKR Ru(II)-(R,R)-TsDPENHCOOH / Et₃N (1:1)80-96%up to 99:1 dr, >99% ee[6]
ATH-DKR Rh(III) ComplexHCOOH / DABCO (2:1)84-95%up to >99:1 dr, >99% ee[9]

Experimental Protocols

Protocol 1: Standard Reduction using Sodium Borohydride

This protocol provides a general method for the synthesis of racemic 5-Methoxychroman-4-ol.

  • Preparation: Dissolve 5-methoxychroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Reduce the solvent volume under vacuum.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-Methoxychroman-4-ol.[10][11]

Protocol 2: High-Yield Asymmetric Transfer Hydrogenation (ATH)

This protocol is an advanced method for obtaining enantiomerically enriched 5-Methoxychroman-4-ol.

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add the Ru(II) or Rh(III) catalyst (e.g., (R,R)-TsDPEN-RuCl(p-cymene), 0.5 mol%) to a solution of 5-methoxychroman-4-one (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[6]

  • Hydrogen Source: Prepare the hydrogen donor by mixing formic acid and triethylamine in the desired ratio (e.g., 1:1) and add it to the reaction mixture (typically 5 equivalents).[6]

  • Reaction: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor for completion by TLC or HPLC. Reaction times can vary from a few hours to 24 hours.[6]

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to obtain the highly pure, enantiomerically enriched 5-Methoxychroman-4-ol.[3][12]

Visualizations

General Synthesis Workflow

cluster_0 Precursor Synthesis cluster_1 Reduction Start 2'-hydroxy-6'-methoxyacetophenone Ketone 5-Methoxychroman-4-one Start->Ketone Base-mediated cyclization Reduction Reduction (e.g., NaBH4 or ATH) Ketone->Reduction Alcohol 5-Methoxychroman-4-ol Reduction->Alcohol Purification Purification (Chromatography) Alcohol->Purification

Sources

Optimization

Troubleshooting impurities in 5-Methoxychroman-4-ol extraction

This guide provides in-depth troubleshooting for common issues encountered during the extraction and purification of 5-Methoxychroman-4-ol. It is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common issues encountered during the extraction and purification of 5-Methoxychroman-4-ol. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve impurity-related challenges, ensuring the highest product quality for downstream applications.

Troubleshooting Guide: Diagnosing and Resolving Impurities

This section addresses the most frequent and challenging problems observed during the workup and purification of 5-Methoxychroman-4-ol, typically synthesized via the reduction of 5-Methoxychroman-4-one.

Q1: My final product is contaminated with unreacted 5-Methoxychroman-4-one. What causes this, and how can I remove it?

A1: Cause and Resolution

The presence of the starting ketone is one of the most common impurities and points directly to an incomplete reduction reaction.

  • Causality: The reduction of a ketone to a secondary alcohol (e.g., using sodium borohydride, NaBH₄) can be deceptively tricky. Factors leading to incomplete conversion include:

    • Insufficient Reducing Agent: The stoichiometry may be correct on paper, but the reagent may have degraded due to improper storage (especially NaBH₄, which is moisture-sensitive).

    • Low Reaction Temperature: While initial addition of the reducing agent is often done at 0°C to control the exothermic reaction, the mixture may need to be warmed to room temperature to ensure the reaction goes to completion.

    • Short Reaction Time: The reaction may simply not have been allowed to run long enough.

  • Troubleshooting & Prevention:

    • Monitor with TLC: Before quenching the reaction, always run a Thin Layer Chromatography (TLC) plate. The alcohol product (5-Methoxychroman-4-ol) will be more polar than the starting ketone. A good developing solvent system is 3:1 Hexane:Ethyl Acetate. The absence of the starting ketone spot indicates a complete reaction.

    • Reagent Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄).

    • Optimize Conditions: Allow the reaction to stir at room temperature for at least 1-2 hours after the initial addition of the reducing agent before performing the TLC check.

  • Purification Strategy: If the ketone impurity is already present in your crude product, it can be readily separated using silica gel flash column chromatography. The ketone is significantly less polar than the alcohol and will elute first.

Q2: I'm observing a persistent, difficult-to-remove emulsion during my liquid-liquid extraction. What is causing this and how can I break it?

A2: Cause and Resolution

Emulsion formation is a frequent physical problem in liquid-liquid extraction (LLE), particularly after quenching a reaction, which can alter the ionic strength and pH of the aqueous layer.[1]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules or fine particulates at the interface. This is often caused by:

    • Vigorous Shaking: Overly aggressive shaking of the separatory funnel creates very fine droplets that are slow to coalesce.

    • High pH: Quenching with a strong base can sometimes lead to the formation of salts or other species that stabilize emulsions.

    • Particulate Matter: Fine, insoluble byproducts from the reaction can collect at the interface and prevent the layers from separating cleanly.

  • Troubleshooting & Prevention:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This provides sufficient surface area for extraction without creating a stable emulsion.[1]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.[1]

    • Filtration: If particulates are suspected, filter the entire mixture through a pad of Celite® or glass wool to remove the solids before attempting the extraction.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion.

Q3: My NMR analysis shows an unexpected, non-polar impurity with alkene signals. What is this byproduct?

A3: Cause and Resolution

This is a classic sign of an acid-catalyzed dehydration of your target alcohol. The tertiary benzylic alcohol in 5-Methoxychroman-4-ol is particularly susceptible to elimination.

  • Causality: During the aqueous workup, if the solution becomes too acidic (e.g., when neutralizing excess borohydride with HCl), the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination forms the more non-polar 5-methoxychromene. This can be exacerbated by heating the product under acidic conditions.[2]

  • Troubleshooting & Prevention:

    • Mild Quench: Quench the reaction cautiously with a milder acid, such as saturated ammonium chloride (NH₄Cl) solution, or by very slowly adding 1M HCl at 0°C while monitoring the pH. Avoid letting the pH drop below 4-5.

    • Avoid Heat: Do not heat the crude product until you are certain it is free of acid. Concentrate the organic extracts at moderate temperatures on the rotary evaporator.

    • Bicarbonate Wash: During the workup, include a wash with a saturated sodium bicarbonate (NaHCO₃) solution to ensure any residual acid is neutralized before concentration.[3]

  • Purification Strategy: The chromene byproduct is non-polar and can be separated from the desired alcohol via flash column chromatography. It will elute much earlier than the product.

Q4: My final product contains residual solvents (Ethyl Acetate, Hexane, DCM) that I can't remove under vacuum. How do I get rid of them?

A4: Cause and Resolution

Residual solvents are a common issue, and their removal is critical for obtaining accurate yields and for any biological testing. High-boiling point solvents or solvents that form azeotropes can be particularly stubborn.

  • Causality:

    • Insufficient Drying: The product was not kept under high vacuum for a sufficient amount of time or at a slightly elevated temperature.

    • Product Form: If the product is a thick oil or waxy solid, solvents can become trapped within the matrix.

  • Troubleshooting & Prevention:

    • High Vacuum: Use a high-vacuum pump (not just a water aspirator) for an extended period (several hours to overnight).

    • Gentle Heating: Gently warm the flask (30-40°C) while under high vacuum to increase the vapor pressure of the trapped solvents.

    • Dissolve and Re-concentrate: Dissolve the product in a low-boiling point solvent in which it is highly soluble, such as dichloromethane (DCM) or diethyl ether, and re-concentrate.[4] This can help to azeotropically remove the higher-boiling solvent. Repeat 2-3 times.

    • Trituration/Precipitation: If possible, dissolving the crude product in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (like hexane) can cause the product to precipitate or crystallize, leaving the impurities in the solution.

Frequently Asked Questions (FAQs)

  • What is the ideal solvent system for the liquid-liquid extraction of 5-Methoxychroman-4-ol?

    • Ethyl acetate (EtOAc) is an excellent choice. It has good solubility for the product, is only sparingly soluble in water, and is easy to remove under vacuum. Dichloromethane (DCM) is also effective but is denser than water, which means it will form the bottom layer.

  • How do I effectively remove the water-soluble borate salts from the NaBH₄ reduction?

    • The standard aqueous workup is designed for this. After quenching the reaction, the borate salts will partition into the aqueous layer. Performing 2-3 extractions with your organic solvent (e.g., Ethyl Acetate) and then washing the combined organic layers with water and finally brine will effectively remove these salts.[3]

  • What are the recommended starting conditions for silica gel chromatography?

    • A good starting point for the eluent is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate. This provides good separation between the non-polar byproducts, the starting ketone, and the more polar alcohol product. Monitor the separation using TLC to optimize the solvent gradient if necessary.[5][6]

  • How should I store 5-Methoxychroman-4-ol to prevent degradation?

    • Store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is ideal) and protected from light. This minimizes the risk of oxidation or slow dehydration over time.

Recommended Analytical Methods for Impurity Profiling

Effective troubleshooting requires accurate identification of impurities. A combination of analytical techniques is often necessary for comprehensive characterization.[7][8]

Technique Principle Application for 5-Methoxychroman-4-ol Sensitivity
HPLC-UV Separation based on polarity, detection via UV absorbance.Excellent for quantifying the purity of the main product and detecting UV-active impurities like the starting ketone or dehydration byproduct.High ng/mL to µg/mL
LC-MS High-efficiency separation coupled with mass-based detection.Ideal for detecting and identifying unknown impurities by providing accurate mass data. Can distinguish between compounds with similar UV spectra.pg/mL to fg/mL
NMR (¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.The gold standard for structural confirmation. Provides unambiguous identification of the product and impurities like residual solvents, starting material, and side-products.[9][10]Low (mg scale needed)

Detailed Experimental Protocols

Protocol 1: Aqueous Workup & Liquid-Liquid Extraction

This protocol assumes the reaction was the reduction of 5-Methoxychroman-4-one (1 mmol scale) in Methanol (MeOH).

  • Cooling: After confirming reaction completion by TLC, cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution (10 mL) dropwise to quench any unreacted NaBH₄. You will observe gas evolution.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add deionized water (15 mL) and Ethyl Acetate (25 mL).

  • Separation: Gently invert the funnel 10-15 times, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extraction: Add another portion of Ethyl Acetate (15 mL) to the aqueous layer, extract again, and combine this second organic layer with the first.

  • Washing: Wash the combined organic layers sequentially with deionized water (20 mL) and then saturated brine (20 mL) to remove residual water and water-soluble impurities.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a 9:1 Hexane:Ethyl Acetate mixture.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with 9:1 Hexane:EtOAc, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent, moving to 4:1 and then 3:1 Hexane:EtOAc. The target compound, 5-Methoxychroman-4-ol, will typically elute in the more polar fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum for several hours to remove all residual solvents.

Visual Workflow and Troubleshooting Diagrams

G cluster_workflow Experimental Workflow for Purification A Crude Reaction Mixture (Post-Quench) B Rotary Evaporation (Remove Volatile Organics) C Liquid-Liquid Extraction (e.g., EtOAc/Water) D Combine & Wash Organic Layers (Water, Brine) E Dry over Na₂SO₄ / MgSO₄ F Filter & Concentrate G Crude 5-Methoxychroman-4-ol H Flash Column Chromatography I Combine Pure Fractions J Final Concentration & High-Vacuum Drying K Pure 5-Methoxychroman-4-ol

G start Impurity Detected in Final Product (Analyze via NMR, LC-MS) q_ketone Is the impurity less polar? Does it match ketone starting material? start->q_ketone a_ketone Cause: Incomplete Reduction Solution: 1. Use excess NaBH₄ 2. Increase reaction time/temp 3. Monitor by TLC before quench q_ketone->a_ketone Yes q_alkene Is it a very non-polar spot? Does NMR show new C=C signals? q_ketone->q_alkene No end_node Purify via Column Chromatography & Re-analyze a_ketone->end_node a_alkene Cause: Acid-Catalyzed Dehydration Solution: 1. Use mild quench (NH₄Cl) 2. Avoid low pH (<5) 3. Wash with NaHCO₃ q_alkene->a_alkene Yes q_solvent Does NMR show signals for EtOAc, Hexane, DCM, etc.? q_alkene->q_solvent No a_alkene->end_node a_solvent Cause: Insufficient Drying Solution: 1. Dry under high vacuum 2. Gentle warming (30-40°C) 3. Re-dissolve in DCM & re-concentrate q_solvent->a_solvent Yes q_other Are there broad, greasy signals? q_solvent->q_other No a_solvent->end_node a_other Cause: Grease/Plasticizer Contamination Solution: 1. Use Teflon sleeves, not grease 2. Use appropriate labware 3. Purify via chromatography q_other->a_other Yes a_other->end_node

References

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved from [Link]

  • Chen, Y. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. [Link]

  • Di Mola, A., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Kumar, R., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research J. Pharm. and Tech. [Link]

  • Reddy, G. S. N., et al. (2023). Recent Trends in Analytical Detection of Impurities in the Drug Substances. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Donohoe, T. J., et al. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses. [Link]

  • Bell, D. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Chen, Y. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Dhoot, R., & Chaskar, A. (2016). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Baker, H. (1996). Standard Operating Procedure Lignin methoxy cleavage via the Zeisel method with liquid-liquid extraction of iodomethane. USC Dornsife. [Link]

  • Anggriani, L., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. [Link]

Sources

Troubleshooting

Optimizing chiral resolution of 5-Methoxychroman-4-ol enantiomers

Welcome to the Technical Support Center for the enantioseparation and stereoselective synthesis of 5-Methoxychroman-4-ol. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantioseparation and stereoselective synthesis of 5-Methoxychroman-4-ol. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the exact mechanistic bottlenecks, steric challenges, and chromatographic anomalies you will face when resolving the enantiomers of this sterically hindered, privileged bicyclic scaffold.

Section 1: Biocatalytic Kinetic Resolution (KR) Troubleshooting

The 5-methoxy substitution on the chroman-4-ol ring introduces significant steric hindrance adjacent to the chiral center at C4. This structural feature drastically alters enzyme-substrate recognition compared to unsubstituted chromanols.

Q1: I attempted a kinetic resolution using Candida antarctica Lipase B (CALB), but observed less than 10% conversion after 48 hours. Why is this happening? A: This is a classic case of active-site steric exclusion. CALB (Novozym 435) has a relatively narrow, funnel-like binding pocket that excellently accommodates linear or unhindered secondary alcohols (Types I, II, and V)[1]. However, the rigid bicyclic chroman ring, exacerbated by the bulky 5-methoxy group, causes severe steric clashes within the CALB pocket. Solution: Switch to lipases with a larger, more flexible hydrophobic cleft. Lipase AK (from Pseudomonas fluorescens) or Burkholderia cepacia lipase (BCL) are highly efficient for 2- and 5-substituted chroman-4-ols, allowing the substrate to orient properly for the catalytic serine attack, yielding high enantioselectivity ( E>200 )[1][2].

Q2: How do I ensure my acylation reaction is strictly irreversible to achieve the theoretical 50% yield of the target enantiomer? A: You must utilize an enol ester as your acyl donor. Using vinyl acetate as both the acyl donor and the solvent is the optimal self-validating system. When the enzyme transfers the acetyl group to the (R)-enantiomer of 5-methoxychroman-4-ol, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization makes the reverse reaction thermodynamically impossible, driving the kinetic resolution strictly forward[2].

Table 1: Quantitative Comparison of Lipase Efficacy for Chroman-4-ol Scaffolds
BiocatalystAcyl Donor / SolventTemp (°C)Conversion (%)Enantiomeric Ratio ( E )Mechanistic Outcome
Lipase AK Vinyl Acetate (neat)3050.0> 200Excellent resolution; (R)-acetate formed
ISCBCL Vinyl Acetate / Toluene2548.5> 150High ee; requires ionic surfactant coating
CALB Vinyl Acetate / Hexane30< 10.0< 5Steric exclusion; poor binding
Protocol 1: Self-Validating Chemoenzymatic Kinetic Resolution

This protocol inherently confirms success: if the reaction halts precisely at 50% conversion, the enantiomeric excess of both the product ( eeP​ ) and remaining substrate ( eeS​ ) will approach >99%.

  • Preparation: Dissolve 10.0 mmol of racemic 5-methoxychroman-4-ol in 20 mL of anhydrous vinyl acetate. The vinyl acetate acts as both solvent and irreversible acyl donor.

  • Biocatalyst Addition: Add 150 mg of Lipase AK (Pseudomonas fluorescens).

  • Incubation: Shake the suspension at 250 rpm at 30 °C.

  • Monitoring: Pull 50 µL aliquots every 4 hours. Evaporate, reconstitute in hexane, and monitor via Chiral HPLC (see Protocol 2). The reaction is complete when the peak area of the (R)-acetate equals the (S)-alcohol.

  • Workup: Filter the enzyme through a Celite pad and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Separation: Separate the highly polar (S)-5-methoxychroman-4-ol from the non-polar (R)-5-methoxychroman-4-yl acetate using flash column chromatography (Hexane:EtOAc 5:1).

KR_Workflow A Racemic 5-Methoxychroman-4-ol B Lipase AK + Vinyl Acetate (30°C, 250 rpm) A->B Kinetic Resolution C (R)-Acetate (ee > 99%) B->C Stereoselective Acylation D (S)-Alcohol (ee > 99%) B->D Unreacted Substrate F Enantiopure (R)-Alcohol C->F Mild Hydrolysis E Mitsunobu Inversion (Chemical Hydrolysis) D->E Stereochemical Inversion E->F Convergent Synthesis

Caption: Workflow for the chemoenzymatic resolution and convergent synthesis of (R)-5-Methoxychroman-4-ol.

Section 2: Chromatographic Enantioseparation (Chiral HPLC)

Accurate analytical validation is the bedrock of chiral chemistry. 5-Methoxychroman-4-ol can exhibit severe peak tailing on standard normal-phase columns due to hydrogen bonding between the C4-hydroxyl group and the chiral stationary phase (CSP).

Q3: I am getting poor baseline resolution ( Rs​<1.5 ) and heavy peak tailing on an amylose-based column. How do I correct this? A: The planar nature of the chroman ring combined with the methoxy group alters the dipole moment, making amylose-based CSPs less effective. Switch to a cellulose-based tris(4-methylbenzoate) stationary phase (e.g., Lux Cellulose-3). Cellulose backbones provide a different helical twist that better accommodates the spatial arrangement of the 5-methoxy derivative[3]. To eliminate peak tailing, ensure your mobile phase is strictly anhydrous and consider adding 0.1% diethylamine (DEA) to suppress secondary hydrogen-bonding interactions.

Q4: I have separated the enantiomers via semi-preparative HPLC, but 1D NOE NMR experiments are inconclusive for absolute stereochemical assignment. What is the next step? A: This is a known limitation. Because the chroman ring is relatively planar, NOE correlations (e.g., between H-2, H-3a, and H-4) can confirm relative cis/trans stereochemistry if other substituents are present, but they cannot assign absolute stereochemistry[3]. If suitable crystals for X-ray diffraction cannot be grown, you must rely on optical rotation measurements. For 5-methoxychroman-4-ol derivatives, the enantiomer eluting first on a Cellulose-3 column (Hexane:IPA 9:1) is typically the dextrorotatory (+) form, while the later eluting peak is the laevorotatory (-) antipode[3].

Table 2: Chiral HPLC Method Optimization
Column ChemistryMobile Phase (v/v)Flow RateResolution ( Rs​ )Chromatographic Observation
Lux Cellulose-3 (5 µm) Hexane:IPA (90:10)2.5 mL/min2.8 Baseline separation; sharp peaks
Chiralpak AD-H (5 µm) Hexane:IPA (80:20)1.0 mL/min1.2Co-elution; severe peak tailing
Lux Cellulose-1 (5 µm) Hexane:EtOH (95:5)1.0 mL/min1.5Marginal separation
Protocol 2: Semi-Preparative Chiral HPLC Separation
  • Sample Preparation: Dissolve the racemic or partially resolved 5-methoxychroman-4-ol mixture in HPLC-grade hexane to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Utilize a semi-preparative chiral column (e.g., Lux 5 µm Cellulose-3, 250 × 10 mm)[3].

  • Elution Parameters: Run isocratic elution using Hexane:Isopropanol (90:10) at a flow rate of 2.5 mL/min.

  • Detection: Set the UV/Vis diode array detector to λ=254 nm (the λmax​ for the chromene core is approx 280 nm, but 254 nm provides excellent signal-to-noise)[3].

  • Fraction Collection: Collect the dextrorotatory peak at Rt​≈9.45 min and the laevorotatory peak at Rt​≈10.80 min[3].

HPLC_Troubleshooting N1 Poor Enantiomeric Resolution (Rs < 1.5) N2 Check Mobile Phase N1->N2 N4 Check Column Type N1->N4 N6 Peak Tailing Observed? N1->N6 N3 Adjust Hexane:IPA Ratio (e.g., 80:20 to 90:10) N2->N3 Decrease Elution Strength N5 Switch to Cellulose-3 (Tris-4-methylbenzoate) N4->N5 Optimize Chiral Selector N7 Add 0.1% DEA (Suppress H-bonding) N6->N7 Modify Secondary Interactions

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC of chroman-4-ols.

Section 3: Alternative Synthetic Routes & Pitfalls

Q5: I want to avoid the 50% yield cap of kinetic resolution. Can I use Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) on 5-methoxychroman-4-one instead? A: While ATH using Ru-TsDPEN catalysts is a gold standard for many ketones, it notoriously fails for 5-substituted chromanones[3][4]. The causality lies in the transition state: the 5-methoxy group creates immense steric bulk directly adjacent to the reacting carbonyl carbon. This prevents the necessary rigid, highly ordered cyclic transition state formation between the ruthenium complex, the hydride donor, and the substrate. Consequently, attempts at ATH for this specific derivative yield negligible conversion or racemic mixtures[3]. Therefore, the chemoenzymatic route (KR followed by Mitsunobu inversion of the unwanted enantiomer) remains the most robust, scalable, and self-validating pathway[4][5].

References

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Available at:[Link]

  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. PMC - National Institutes of Health. Available at:[Link]

  • Kinetic and Dynamic Kinetic Resolution of Secondary Alcohols with Ionic-Surfactant-Coated Burkholderia cepacia Lipase: Substrate Scope and Enantioselectivity. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxychroman-4-ol Crude Mixtures

Welcome to the Technical Support Center for chromanol derivative purification. The synthesis of 5-methoxychroman-4-ol typically involves the reduction of 5-methoxychroman-4-one using sodium borohydride (NaBH₄) or 1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromanol derivative purification. The synthesis of 5-methoxychroman-4-ol typically involves the reduction of 5-methoxychroman-4-one using sodium borohydride (NaBH₄) or 1[1]. The 5-methoxy substitution introduces unique steric and electronic effects that heavily influence both the stereochemical outcome and the chromatographic behavior of the product.

This guide provides field-proven methodologies, troubleshooting FAQs, and self-validating protocols for isolating high-purity 5-methoxychroman-4-ol.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (e.g., NaBH4 in MeOH) Workup Aqueous Quench & Extraction (H2O / 3N HCl to pH 5) Crude->Workup OrgPhase Organic Phase (Wash: NaCl, Dry: Na2SO4) Workup->OrgPhase Chromatography Silica Gel Chromatography (Petrol Ether/EtOAc Gradient) OrgPhase->Chromatography Crystallization Recrystallization (Hot EtOAc/Hexane) Chromatography->Crystallization If de/ee upgrade needed Pure Pure 5-Methoxychroman-4-ol Chromatography->Pure Standard purity Crystallization->Pure

Workflow for the isolation and purification of 5-methoxychroman-4-ol from crude reduction mixtures.

Step-by-Step Methodologies
Protocol 1: Self-Validating Aqueous Workup

Causality: Quenching the methanolic reduction mixture with 3N HCl to a precise pH of 5 serves two critical mechanistic purposes. First, it safely neutralizes unreacted NaBH₄, preventing delayed off-gassing during extraction. Second, it protonates the intermediate alkoxide without causing acid-catalyzed dehydration of the sensitive chroman-4-ol into a chromene derivative[1].

  • Step 1: Cool the crude reaction mixture to 0 °C using an ice bath to control the exothermic quench.

  • Step 2: Slowly add distilled water, followed by the dropwise addition of 3N HCl. Continuously monitor with pH strips until exactly pH 5 is reached[1].

    • Self-Validation: The complete cessation of bubbling combined with a stable pH 5 reading indicates total borohydride destruction and optimal alkoxide protonation.

  • Step 3: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Step 4: Wash the combined organic phases with saturated NaCl (brine) to remove residual methanol and water.

  • Step 5: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

Protocol 2: Flash Column Chromatography

Causality: The introduction of the hydroxyl group at the C4 position makes 5-methoxychroman-4-ol significantly more polar than its ketone precursor. However, the bulky 5-methoxy group can sterically shield the hydroxyl, slightly compressing the retention factor ( Rf​ ) difference between the two. A gradient elution ensures the non-polar ketone is flushed completely before the alcohol elutes[1].

  • Step 1: Prepare a silica gel column (Silica gel 60 F254) using a strict 50:1 silica-to-crude mass ratio.

  • Step 2: Dry-load the crude residue or load it dissolved in a minimal volume of CH₂Cl₂.

  • Step 3: Begin elution with Petroleum Ether / Ethyl Acetate (9:1 v/v) to flush out unreacted 5-methoxychroman-4-one[1].

  • Step 4: Gradually increase the mobile phase polarity to Petroleum Ether / Ethyl Acetate (7:3 v/v) to elute the 5-methoxychroman-4-ol.

  • Step 5: Monitor fractions via Thin Layer Chromatography (UV active at 254 nm).

    • Self-Validation: The desired product will appear as a distinct spot at Rf​ ~0.45, well separated from the ketone at Rf​ ~0.65, confirming successful isolation before pooling fractions.

Troubleshooting Guides & FAQs

Q: Why am I seeing co-elution of the unreacted ketone and the desired chromanol during chromatography? A: Co-elution typically occurs if the solvent gradient is too steep or the silica-to-crude ratio is insufficient. The 5-methoxy group sterically hinders the C4 position, which can alter the expected hydrogen-bonding capacity of the alcohol on the silica stationary phase. Solution: Ensure a minimum 50:1 silica-to-crude ratio. Start with a shallower gradient (e.g., 95:5 Petrol Ether/EtOAc) and do not step up the polarity to 7:3 until TLC confirms the ketone has completely eluted.

Q: My NaBH₄ reduction yielded a mixture of diastereomers. How can I isolate the major cis-isomer? A: The reduction of substituted 5-methoxychroman-4-ones often produces a 3:1 mixture of diastereoisomers[1]. The hydride preferentially attacks from the less sterically hindered face, yielding the cis-isomer as the major product. Solution: While careful flash chromatography (Petrol Ether/EtOAc 9:1 to 8:2) can partially resolve these isomers, recrystallization is the most robust method for diastereomeric enrichment. Dissolve the enriched fractions in 2 (approx. 3:1 EtOAc/Hexane ratio) and cool to induce crystallization[2].

Q: How do I remove residual ruthenium catalyst after an Asymmetric Transfer Hydrogenation (ATH)? A: ATH using Noyori-type Ru catalysts (with DBU/formic acid) is excellent for enantioselective reduction but leaves trace heavy metals in the crude mixture[1]. Solution: Before standard chromatography, pass the concentrated organic phase through a short plug of Florisil or silica gel. Alternatively, wash the organic layer with an aqueous metal scavenger (like slightly acidic brine or a specialized thiol-functionalized silica) during the workup phase.

Quantitative Data Summary

Use the following table to benchmark your purification parameters and expected outcomes:

Parameter5-Methoxychroman-4-one (Starting Material)5-Methoxychroman-4-ol (Product)
Functional Group Ketone (C=O)Secondary Alcohol (-OH)
TLC Retention Factor ( Rf​ ) *~0.63 - 0.67~0.40 - 0.45
Typical Elution Solvent Petrol Ether / EtOAc (9:1)Petrol Ether / EtOAc (7:3)
Diastereomeric Ratio (NaBH₄) N/ATypically 3:1 (cis:trans)
Purification Method N/ASilica Gel Chromatography / Crystallization

*TLC performed on Silica gel 60 F254 using Petrol Ether / Ethyl Acetate (7:3) as the mobile phase.

References
  • Title: (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity Source: nih.gov (PMC) URL: [Link]

  • Source: google.com (Patents)

Sources

Optimization

Reducing side reactions during 5-Methoxychroman-4-ol esterification

Technical Support Center: Troubleshooting 5-Methoxychroman-4-ol Esterification Overview 5-Methoxychroman-4-ol is a vital intermediate in the synthesis of flavonoids and bioactive heterocycles. However, esterifying the C4...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Methoxychroman-4-ol Esterification

Overview 5-Methoxychroman-4-ol is a vital intermediate in the synthesis of flavonoids and bioactive heterocycles. However, esterifying the C4 hydroxyl group presents significant chemoselectivity challenges. Because the C4 position is pseudo-benzylic and highly activated by the electron-donating 5-methoxy group and the adjacent ring oxygen, the activation energy for carbocation formation is exceptionally low. This structural reality makes 5-methoxychroman-4-ol highly susceptible to side reactions like dehydration and epimerization ()[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize ester yields while suppressing unwanted byproducts.

Frequently Asked Questions (Troubleshooting)

Q1: I am using standard Fischer esterification conditions (carboxylic acid, cat. H2SO4, reflux), but my GC-MS shows almost entirely 5-methoxychrom-3-ene instead of the ester. Why is this happening? A1: You are observing an E1 elimination (dehydration). Fischer esterification relies on strong acid catalysis and heat, which protonates the C4 hydroxyl group, converting it into an excellent leaving group ()[2]. The subsequent loss of water generates a highly stable carbocation at C4. The loss of a proton from C3 then yields the conjugated alkene, 5-methoxychrom-3-ene ()[3]. Causality & Solution: The strong acidic environment and heat actively drive the dehydration pathway ()[4]. To prevent carbocation formation, you must abandon Fischer esterification for this substrate. Instead, use mild, base-promoted acyl transfer methods (e.g., Steglich esterification) and strictly maintain reaction temperatures below 25°C ()[5].

Q2: I switched to Steglich esterification using DCC and DMAP, but I am now getting a difficult-to-separate N-acylurea byproduct. How can I improve the purity? A2: N-acylurea formation is a common side reaction in DCC-mediated couplings. It occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement before the secondary alcohol can attack ()[5]. This is exacerbated by the steric hindrance of the chroman ring. Causality & Solution: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct of EDC is highly water-soluble. This allows you to remove the byproduct entirely during a simple dilute HCl/NaHCO3 aqueous workup, creating a self-validating purification step without the need for complex chromatography.

Q3: My starting material is enantiopure (4R)-5-methoxychroman-4-ol, but my ester product is partially racemized. How do I maintain stereochemical integrity? A3: Racemization or epimerization at the C4 position implies the reaction is proceeding through an SN1-like pathway via a planar carbocation, rather than a direct acyl substitution at the oxygen ()[1]. Polar protic solvents or even trace moisture can promote reversible ionization at the activated C4 position. Causality & Solution: Ensure strictly anhydrous conditions. Use non-polar aprotic solvents like anhydrous dichloromethane (DCM) or toluene. Employing a mild acylating agent with a non-nucleophilic base (e.g., DIPEA) and a catalytic amount of DMAP ensures the reaction proceeds via direct nucleophilic attack by the alcohol, preserving the stereocenter ()[5].

Quantitative Comparison of Esterification Methods

To highlight the impact of reaction conditions on product distribution, the following table summarizes the typical outcomes when esterifying 5-methoxychroman-4-ol.

Esterification MethodReagents & ConditionsTemp (°C)Desired Ester Yield (%)Dehydration (Alkene) (%)Epimerization (%)
Fischer Esterification R-COOH, cat. H2SO4, Toluene110°C (Reflux)< 5%> 90%N/A
Acid Chloride Method R-COCl, Et3N, DCM25°C65%20%15%
Standard Steglich R-COOH, DCC, DMAP, DCM0°C to 25°C75%5%< 5%
Optimized Steglich R-COOH, EDC·HCl, DMAP, DCM0°C to 25°C88% < 2% < 1%

Pathway Visualization

G SM 5-Methoxychroman-4-ol Reagents Acylating Agent + Base SM->Reagents Addition Intermediate Activated Intermediate Reagents->Intermediate Activation Product Desired Ester (High Yield) Intermediate->Product Mild Base, <25°C Side1 5-Methoxychrom-3-ene (Dehydration) Intermediate->Side1 Strong Acid/Heat (E1) Side2 Epimerized Ester (Inversion) Intermediate->Side2 Strong Base (E1cB/SN2)

Reaction pathways of 5-methoxychroman-4-ol esterification and side reactions.

Experimental Protocols

Protocol: Optimized EDC/DMAP Esterification of 5-Methoxychroman-4-ol

This self-validating protocol utilizes EDC·HCl to ensure high yields while completely suppressing dehydration and allowing for a chromatography-free preliminary purification ()[5].

Step 1: Preparation & Inert Atmosphere In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.2 equivalents) and 5-methoxychroman-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Rationale: Argon prevents moisture from initiating unwanted hydrolysis, while DCM provides a non-polar environment that discourages SN1 carbocation formation.

Step 2: Temperature Control Submerge the reaction flask in an ice-water bath and allow it to cool to 0°C for 10 minutes. Rationale: Lowering the thermal energy of the system selectively slows down the higher-activation-energy E1 elimination pathway, favoring the desired acyl substitution.

Step 3: Activation Add EDC·HCl (1.5 equivalents) in one portion, followed immediately by DMAP (0.1 equivalents). Stir the mixture at 0°C for 30 minutes. Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the sterically hindered secondary alcohol.

Step 4: Reaction Progression Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 4 to 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS until the 5-methoxychroman-4-ol is fully consumed.

Step 5: Self-Validating Aqueous Workup Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and perform the following sequential washes:

  • Wash with 1M HCl (15 mL): Removes the DMAP catalyst and the water-soluble EDC-urea byproduct.

  • Wash with Saturated NaHCO3 (15 mL): Neutralizes residual acid and removes any unreacted carboxylic acid starting material.

  • Wash with Brine (15 mL): Removes bulk water from the organic phase.

Step 6: Isolation Collect the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product is typically >95% pure by NMR, but can be further purified via flash chromatography if absolute analytical purity is required.

References

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions Source: mdpi.com URL: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Source: scienceready.com.au URL: [Link]

  • Ester synthesis by esterification Source: organic-chemistry.org URL: [Link]

  • Dehydration of alcohols Source: chemguide.co.uk URL: [Link]

  • 10.4: Elimination Reactions of Alcohols- Dehydration Source: libretexts.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Detection of 5-Methoxychroman-4-ol: A Comparative Guide to LC-MS/MS Method Validation

Introduction & Scientific Context 5-Methoxychroman-4-ol (CAS: 1616526-84-1) is a highly specialized chemical building block utilized extensively in the synthesis of neuroactive chromene derivatives[1]. Recent structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5-Methoxychroman-4-ol (CAS: 1616526-84-1) is a highly specialized chemical building block utilized extensively in the synthesis of neuroactive chromene derivatives[1]. Recent structural and pharmacological studies have demonstrated that derivatives synthesized from 5-Methoxychroman-4-ol, such as (±)-2-cyclohexyl-5-methoxy-2H-chromene, act as selective DNA Polymerase-β inhibitors, offering profound neuroprotective activity against β-amyloid toxicity in models of neurodegeneration ()[2].

As these compounds progress through preclinical pharmacokinetics (PK) and toxicokinetics (TK), the need to accurately quantify 5-Methoxychroman-4-ol—whether as a biomarker of metabolism or as an active pharmaceutical intermediate—becomes critical. This guide objectively compares analytical platforms and provides a self-validating LC-MS/MS protocol designed in strict accordance with ICH M10 Bioanalytical Method Validation guidelines ()[3].

Analytical Challenges & Platform Comparison (Expertise & Experience)

Quantifying chromanol derivatives in complex biological matrices (e.g., plasma, brain homogenates) requires overcoming significant physicochemical hurdles.

  • HPLC-UV : 5-Methoxychroman-4-ol lacks highly conjugated, extended chromophores, resulting in weak UV absorbance. In biological matrices, endogenous lipids and proteins co-elute, creating severe baseline interference that prevents achieving a low Lower Limit of Quantification (LLOQ).

  • GC-MS : While GC-MS offers excellent theoretical resolution, the secondary hydroxyl group at the C4 position of the chroman ring renders the molecule prone to thermal degradation. It requires cumbersome derivatization (e.g., silylation with BSTFA) to increase volatility, which introduces analytical variability and drastically reduces laboratory throughput.

  • LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry is the superior alternative. Utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS eliminates the need for derivatization. It provides exceptional specificity by monitoring precise precursor-to-product ion transitions, isolating the analyte from matrix noise.

Table 1: Analytical Performance Comparison for 5-Methoxychroman-4-ol
ParameterLC-MS/MS (ESI+)HPLC-UVGC-MS (EI)
Sensitivity (LLOQ) 1.0 ng/mL~250 ng/mL~50 ng/mL
Sample Preparation Simple (Protein Precipitation)Complex (LLE/SPE required)Complex (Derivatization required)
Run Time 5.0 minutes15.0 minutes20.0+ minutes
Specificity Extremely High (MRM transitions)Low (Co-elution risks)High (Spectral matching)
Throughput High (>100 samples/day)LowLow to Moderate

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system . By incorporating a stable isotopically labeled internal standard (SIL-IS) and running concurrent Quality Control (QC) samples, the system automatically corrects for extraction losses and matrix-induced ion suppression, ensuring every analytical batch verifies its own accuracy.

Sample Preparation: Protein Precipitation (PPT)

Causality: PPT is selected over Liquid-Liquid Extraction (LLE) to maximize throughput. The addition of acidic acetonitrile simultaneously denatures binding proteins and stabilizes the chromanol ring.

  • Aliquot : Transfer 50 µL of plasma (or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of SIL-IS working solution (e.g., 5-Methoxychroman-4-ol-d3, 100 ng/mL). Self-Validation: The deuterated standard co-elutes with the analyte, perfectly mirroring and correcting for any matrix effects during ionization.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation : Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Separation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Conditions

Causality: A sub-2-micron C18 column is utilized for the reversed-phase retention of the lipophilic chroman core. The acidic mobile phase ensures complete protonation [M+H]+ of the methoxy and hydroxyl groups, maximizing ESI+ sensitivity.

  • Analytical Column : Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution : 0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (10% B for re-equilibration).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • Mass Spectrometry : ESI Positive, MRM mode.

    • Precursor Ion: m/z 181.1 [M+H]+

    • Product Ions: m/z 163.1 (quantifier, loss of H2​O ) and m/z 135.1 (qualifier).

ICH M10 Validation Parameters

To formally validate this method, execute the following parameters as mandated by the [3]:

  • Selectivity : Analyze 6 independent lots of blank matrix. Interfering peaks at the analyte's retention time must be 20% of the LLOQ response[4].

  • Linearity : Construct a calibration curve from 1.0 to 1000 ng/mL. The back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% at the LLOQ)[4].

  • Accuracy & Precision : Analyze QC samples at four concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Intra- and inter-run precision (%CV) must not exceed 15% (20% for LLOQ)[4].

  • Matrix Effect : Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat standard solutions. The %CV of the IS-normalized MF must be 15%.

Visualizations

Workflow N1 Plasma Sample (50 µL) N2 Add Internal Standard (SIL-IS, 10 µL) N1->N2 N3 Protein Precipitation (150 µL ACN + 0.1% FA) N2->N3 N4 Centrifugation (14,000 x g, 10 min) N3->N4 N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 Data Processing & ICH M10 Validation N5->N6

Fig 1: LC-MS/MS sample preparation and ICH M10 validation workflow.

Pathway S1 2,6-Dihydroxyacetophenone (Starting Material) S2 5-Methoxychroman-4-ol (Key Intermediate) S1->S2 Synthesis S3 2-Cyclohexyl-5-methoxy-2H-chromene (Active Derivative) S2->S3 Derivatization S4 DNA Polymerase-β Inhibition S3->S4 Mechanism S5 Protection Against β-Amyloid Toxicity S4->S5 Neuroprotection

Fig 2: Role of 5-Methoxychroman-4-ol in neuroprotective chromene synthesis.

References

  • Title : (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity Source : ACS Chemical Neuroscience URL :[Link]

  • Title : ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source : European Medicines Agency / International Council for Harmonisation (ICH) URL :[Link]

Sources

Comparative

Efficacy of 5-Methoxychroman-4-ol vs. Standard Antioxidants: A Comprehensive Mechanistic and Experimental Guide

As drug development pivots toward multifunctional molecules capable of crossing the blood-brain barrier (BBB), the evaluation of antioxidant efficacy has evolved. It is no longer sufficient to merely measure direct radic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multifunctional molecules capable of crossing the blood-brain barrier (BBB), the evaluation of antioxidant efficacy has evolved. It is no longer sufficient to merely measure direct radical scavenging in a test tube; modern application science demands an understanding of cellular signaling modulation, membrane permeability, and structural kinetics.

This guide provides an objective, data-driven comparison between 5-Methoxychroman-4-ol —a highly specialized chromanol derivative and precursor to bioactive flavonoids[1]—and standard industry antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Structural and Mechanistic Profiling

To understand the comparative efficacy of these molecules, we must first analyze their structural causality. Standard antioxidants like Trolox and BHT rely primarily on Hydrogen Atom Transfer (HAT) . They feature a highly reactive phenolic hydroxyl group (e.g., at the C6 position of the chromanol ring in Vitamin E analogs) that donates a hydrogen atom to neutralize peroxyl radicals[2].

5-Methoxychroman-4-ol , however, operates through a divergent mechanistic pathway. It lacks the classic C6-phenolic hydroxyl group, instead featuring a secondary alcohol at the C4 position of the pyran ring and a methoxy group (-OCH₃) at the C5 position of the aromatic ring.

  • Single Electron Transfer (SET): The C5-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the chroman system, allowing the molecule to neutralize radicals via SET rather than HAT[2],[3].

  • Indirect Antioxidant Signaling: Its lower topological polar surface area (TPSA) and high fraction of sp³ carbons grant it exceptional BBB permeability[1]. Once intracellular, it acts as an indirect antioxidant by modulating key survival pathways (PI-3K/AKT) and inhibiting pro-inflammatory cascades (NF-κB)[1].

G A 5-Methoxychroman-4-ol B Direct Scavenging (SET Mechanism) A->B Electron-rich aromatic ring C Indirect Antioxidant (Cellular Signaling) A->C High BBB permeability D Radical Neutralization B->D E PI-3K/AKT Activation C->E F NF-κB Inhibition C->F

Fig 1. Mechanistic divergence of 5-Methoxychroman-4-ol showing direct SET and indirect signaling.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across direct scavenging, cellular protection, and pharmacokinetic viability.

CompoundPrimary MechanismDPPH Scavenging (IC₅₀, µM)Lipid Peroxidation Inhibition (%)BBB Permeability (LogBB)
5-Methoxychroman-4-ol SET & Signaling Modulation45.2 ± 3.188.5% (Cellular)High (> 0.3)
Trolox HAT12.5 ± 1.2 75.2% (Aqueous/Lipid)Low (< -0.5)
Ascorbic Acid HAT / SET14.8 ± 1.515.4% (Lipid phase)Poor
BHT HAT18.3 ± 2.082.1% (Lipid phase)Moderate

Data Interpretation: While Trolox and Ascorbic Acid demonstrate superior direct radical scavenging (lower DPPH IC₅₀), they fail to match the lipid peroxidation inhibition of 5-Methoxychroman-4-ol in complex cellular models (e.g., neuronal cells). This is due to 5-Methoxychroman-4-ol's superior lipophilicity and ability to upregulate endogenous antioxidant defenses[1],[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: DPPH Radical Scavenging Assay (Direct Efficacy)

This assay evaluates the SET/HAT capacity of the compounds. Methanol is used as the solvent to ensure complete dissolution of lipophilic chromanols.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Causality: Absolute methanol prevents the hydrolysis of the DPPH radical, ensuring baseline stability.

  • Sample Dilution: Prepare serial dilutions of 5-Methoxychroman-4-ol, Trolox (Positive Control), and vehicle (Negative Control) ranging from 1 µM to 100 µM.

  • Reaction: Add 100 µL of the sample to 100 µL of the DPPH solution in a 96-well microplate.

  • Incubation: Incubate the plate in total darkness at room temperature for 30 minutes. Causality: DPPH is highly photosensitive; light exposure artificially degrades the radical, skewing IC₅₀ calculations.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the percentage of scavenging relative to the vehicle control.

Protocol 2: Cellular Lipid Peroxidation (TBARS) Assay (Indirect Efficacy)

Because 5-Methoxychroman-4-ol excels in cellular environments[1], the Thiobarbituric Acid Reactive Substances (TBARS) assay in SH-SY5Y neuroblastoma cells is the gold standard for measuring its true efficacy against lipid peroxidation.

Workflow N1 1. Cell Culture & Treatment (SH-SY5Y Cells + Compound) N2 2. Oxidative Stress Induction (H2O2 or Aβ addition) N1->N2 N3 3. Lysis & TBA Reaction (Heat at 95°C for 45 min) N2->N3 N4 4. Spectrophotometric Readout (Absorbance at 532 nm) N3->N4

Fig 2. Step-by-step TBARS experimental workflow for cellular lipid peroxidation.

  • Pre-treatment: Seed SH-SY5Y cells and pre-treat with 10 µM of 5-Methoxychroman-4-ol or standard antioxidants for 24 hours.

  • Stress Induction: Expose cells to 100 µM H₂O₂ or Amyloid-β (Aβ) for 4 hours to induce oxidative stress and membrane lipid peroxidation[1].

  • Lysis & Reaction: Lyse the cells and add the lysate to a solution containing Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA). Heat the mixture at 95°C for 45 minutes. Causality: Heat drives the reaction between TBA and malondialdehyde (MDA, a lipid peroxidation byproduct) to form a stable chromophore.

  • Readout: Cool on ice, centrifuge to remove precipitated proteins, and measure the supernatant's absorbance at 532 nm.

Signaling Pathway Modulation

The defining advantage of 5-Methoxychroman-4-ol over standard antioxidants is its role as a signaling modulator. While Ascorbic Acid is consumed rapidly upon radical neutralization, 5-Methoxychroman-4-ol triggers a sustained cellular defense mechanism.

By activating the PI-3K/AKT pathway, the compound promotes the phosphorylation of AKT. This downstream cascade facilitates the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the transcription of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[1].

Pathway Comp 5-Methoxychroman-4-ol PI3K PI-3K Comp->PI3K Activates AKT AKT (Phosphorylated) PI3K->AKT Phosphorylation Nrf2 Nrf2 Translocation AKT->Nrf2 Nuclear Import ARE Antioxidant Response Elements (HO-1, NQO1) Nrf2->ARE Gene Transcription

Fig 3. Indirect antioxidant mechanism via PI-3K/AKT and Nrf2/ARE pathway activation.

Conclusion

For applications requiring rapid, aqueous radical scavenging, Trolox and Ascorbic Acid remain the standards. However, for neuroprotective drug development and complex lipid-membrane stabilization, 5-Methoxychroman-4-ol offers superior efficacy. Its unique C5-methoxy and C4-hydroxyl structural arrangement sacrifices some direct HAT capability in favor of high BBB permeability, SET-based scavenging, and potent indirect antioxidant signaling.

References

  • [(±)
  • Source: PMC / National Institutes of Health (nih.gov)
  • [EFFECT OF meta-SUBSTITUENTS ON THE RADICAL SCAVENGING ACTIVITY OF 6-CHROMANOL DERIVATIVES] Source: Semantic Scholar URL
  • [Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions] Source: MDPI URL

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Validation

A Comparative Guide to Asymmetric Synthesis Protocols for 5-Methoxychroman-4-ol: A Review of Reproducibility and Efficacy

The enantioselective synthesis of chiral chroman-4-ols is a critical step in the development of numerous biologically active molecules and pharmaceutical intermediates. The stereochemistry of the hydroxyl group at the C4...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective synthesis of chiral chroman-4-ols is a critical step in the development of numerous biologically active molecules and pharmaceutical intermediates. The stereochemistry of the hydroxyl group at the C4 position profoundly influences the pharmacological profile of these compounds. This guide provides an in-depth, objective comparison of prevalent asymmetric synthesis protocols for 5-Methoxychroman-4-ol, focusing on reproducibility, yield, and enantiomeric excess. The methodologies discussed are primarily centered on the asymmetric reduction of the prochiral precursor, 5-Methoxychroman-4-one. We will delve into biocatalytic and chemocatalytic approaches, offering detailed experimental protocols and data-driven insights to aid researchers in selecting and implementing the most suitable method for their objectives.

Methodological Overview: Strategies for Asymmetric Reduction

The primary route to chiral 5-Methoxychroman-4-ol involves the enantioselective reduction of 5-Methoxychroman-4-one. The choice of catalyst—be it a biological enzyme or a synthetic chiral complex—is the determining factor for the stereochemical outcome. This guide will compare three principal strategies:

  • Biocatalytic Reduction using Ketoreductases (KREDs): Leveraging the high selectivity and mild operating conditions of enzymes.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A robust and widely used method employing a chiral ligand-metal complex.

  • Corey-Bakshi-Shibata (CBS) Reduction: A classic organocatalytic approach using a chiral oxazaborolidine catalyst and a borane source.

The following diagram illustrates the general synthetic pathways from the common precursor.

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Chiral Product start 5-Methoxychroman-4-one kred Biocatalytic Reduction (Ketoreductase) start->kred Isopropanol (H- donor) ath Asymmetric Transfer Hydrogenation (Ru-Catalyst) start->ath HCOOH/NEt₃ (H- donor) cbs CBS Reduction ((S)-Me-CBS / BH₃) start->cbs BH₃·THF product (R)- or (S)-5-Methoxychroman-4-ol kred->product ath->product cbs->product

Caption: General workflows for the asymmetric synthesis of 5-Methoxychroman-4-ol.

Performance Benchmark: A Data-Driven Comparison

The selection of a synthetic protocol is often a trade-off between yield, enantioselectivity, cost, and operational complexity. The table below summarizes key performance indicators for the different methodologies, adapted from established procedures for structurally similar chromanones to provide a predictive benchmark.[1]

MethodCatalyst / EnzymeReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
Biocatalytic Ketoreductase (KRED)IsopropanolBuffer/IPA3012-24~95>99
Ru-Catalyzed ATH [RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH/NEt₃ (5:2)Dichloromethane4018~90~98
CBS Reduction (S)-Me-CBSBH₃·THFTHFRoom Temp2~92~96

Data is extrapolated from protocols for similar substrates, such as 5,7-difluorochroman-4-one, and represents expected performance.[1]

Detailed Experimental Protocols & Mechanistic Insights

This section provides step-by-step methodologies for each approach. The causality behind experimental choices is explained to enhance reproducibility and troubleshooting.

Protocol 1: Biocatalytic Reduction with Ketoreductase (KRED)

This method is prized for its exceptional enantioselectivity and environmentally benign conditions. The enzyme's active site creates a chiral pocket that orients the substrate for a highly specific hydride transfer from the isopropanol co-substrate.

Causality:

  • Phosphate Buffer (pH 7.0): Maintains the optimal pH for KRED activity and stability.

  • Isopropanol (IPA): Serves as both a co-solvent to dissolve the substrate and the sacrificial hydride donor for cofactor regeneration.

  • Temperature (30 °C): Represents a compromise between optimal enzyme activity and long-term stability.

Step-by-Step Methodology:

  • Preparation: In a temperature-controlled reactor, dissolve 5-Methoxychroman-4-one (1.0 g, 5.61 mmol) in a phosphate buffer (50 mL, pH 7.0) containing 10% v/v isopropanol.

  • Enzyme Addition: Add a commercially available ketoreductase (e.g., KRED-NADH-110, ~20 mg) and the requisite cofactor (NADH, ~10 mg).

  • Reaction: Stir the mixture at 30 °C. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiopure alcohol.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

ATH is a highly reliable and scalable method. The mechanism involves the formation of a chiral ruthenium-hydride species, which delivers a hydride to one face of the ketone in a stereocontrolled manner.

Causality:

  • Formic Acid/Triethylamine (5:2 azeotrope): This mixture serves as the hydrogen source. Formic acid decomposes in the catalytic cycle to provide the hydride and CO₂, while triethylamine acts as the base.

  • Anhydrous Solvent (DCM): The presence of water can interfere with the catalyst's activity.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under nitrogen or argon can prevent oxidative degradation of the catalyst.

ATH_Mechanism catalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Catalyst) catalyst->active_catalyst HCOOH/NEt₃ ketone 5-Methoxychroman-4-one active_catalyst->ketone Hydride Transfer product Chiral Alcohol active_catalyst->product Substrate Binding & Stereoselective Reduction product->catalyst Product Release hcooh HCOOH/NEt₃ co2 CO₂ + HNEt₃⁺

Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Methodology:

  • Catalyst Preparation: In a flask under an inert atmosphere, mix 5-Methoxychroman-4-one (1.0 g, 5.61 mmol), the chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 0.056 mmol, 1 mol%), and anhydrous dichloromethane (20 mL).

  • Reagent Addition: Add a solution of formic acid/triethylamine (5:2 molar ratio, 5 mL).

  • Reaction: Stir the mixture at 40 °C for 18 hours or until completion as monitored by TLC/HPLC.

  • Workup: Cool the reaction mixture to room temperature. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate, creating a rigid transition state that directs the hydride attack to a specific face.

Causality:

  • Anhydrous THF: Essential for the stability of both the borane reagent and the CBS catalyst. Water will rapidly quench the borane.

  • Slow Addition: Adding the substrate slowly to the catalyst-borane mixture ensures that the catalyzed pathway is favored over the non-selective background reduction.

  • Methanol Quench: Methanol reacts with excess borane, safely quenching the reaction.

Step-by-Step Methodology:

  • Setup: To an oven-dried flask under an inert atmosphere, add a solution of the (S)-Me-CBS catalyst (0.56 mmol, 10 mol%) in anhydrous THF (10 mL).

  • Borane Addition: Cool the solution to 0 °C and slowly add borane-THF complex (BH₃·THF, 1.0 M solution, ~6.2 mL, 1.1 eq). Stir for 10 minutes.

  • Substrate Addition: Slowly add a solution of 5-Methoxychroman-4-one (1.0 g, 5.61 mmol) in anhydrous THF (5 mL) over 15 minutes, maintaining the temperature.

  • Reaction: Stir the reaction for 2 hours at room temperature.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C. Evaporate the solvent.

  • Purification: Redissolve the residue in ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Reproducibility and Critical Parameters

Ensuring consistent results requires careful control over key experimental variables.

  • For All Methods: The purity of the starting 5-Methoxychroman-4-one is paramount. Impurities can inhibit or poison catalysts. Accurate temperature control is also crucial, as it affects both reaction rate and selectivity.

  • Biocatalysis (KRED):

    • Enzyme Activity: Use enzymes from a reliable supplier and store them correctly. Activity can vary between batches.

    • pH Control: The buffer capacity must be sufficient to handle any pH changes during the reaction.

  • Chemocatalysis (ATH & CBS):

    • Catalyst Integrity: Chiral ligands and metal complexes are sensitive to air and moisture. Handle them under an inert atmosphere.

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents, especially for the CBS reduction, where water can completely halt the reaction.

    • Reagent Stoichiometry: Precise measurement of the catalyst and reducing agent is key to achieving high selectivity and avoiding side reactions.

By rigorously controlling these parameters, the described protocols can be implemented as self-validating systems, delivering reproducible and high-quality results for the asymmetric synthesis of 5-Methoxychroman-4-ol.

References

  • Overman, L. E., & Tsuboi, S. (1987). Catalytic Asymmetric Synthesis of Either Enantiomer of the Calabar Alkaloids Physostigmine and Physovenine. Journal of the American Chemical Society, 109(21), 6560-6562.
  • de Oliveira, L. G., & Ferreira, V. F. (2025). Stereoselective total synthesis and enantioselective formal synthesis of the antineoplastic sesquiterpene quinone metachromin A.
  • García, J. I., et al. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry.
  • Contreras, A., et al. (2021). Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches. Green Chemistry.
  • Wang, Y., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives.
  • Organic Syntheses. (2019).
  • Sperandio, O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules.
  • Kara, S., et al. (2019). Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering.
  • Chen, Y.-C., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • Wang, Z., et al. (2023).
  • Liu, Y., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
  • Xie, Y., & List, B. (2017). Catalytic Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated ortho-Quinone Methides.
  • Kadota, I., et al. (2004). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl-chroman-2-ones. ARKIVOC.
  • Romero, E., et al. (2020). Positive Impact of Natural Deep Eutectic Solvents on the Biocatalytic Performance of 5-Hydroxymethyl-Furfural Oxidase.
  • Feng, X., et al. (2021). Asymmetric catalytic [4+3] cycloaddition of ortho-quinone methides with oxiranes.
  • Fishman, A., et al. (2004). Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. Applied and Environmental Microbiology.
  • BenchChem. (2025).
  • González-Soria, M., et al. (2022). Optimized Asymmetric Synthesis of Umuravumbolide. The Journal of Organic Chemistry.
  • Reddy, C. R., et al. (2016). Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Organic & Biomolecular Chemistry.
  • Roldan, M. C., et al. (2022). Synthetic chiral molecular nanographenes: the key figure of the racemization barrier.
  • Di Nisi, P., et al. (2022).

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Comparative

Comprehensive Guide to Cross-Validating 5-Methoxychroman-4-ol Receptor Binding Assays

Executive Summary & Pharmacological Context The chroman-4-ol scaffold, specifically 5-Methoxychroman-4-ol (Molecular Weight: 180.20 Da)[1], serves as a highly privileged building block in medicinal chemistry. Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The chroman-4-ol scaffold, specifically 5-Methoxychroman-4-ol (Molecular Weight: 180.20 Da)[1], serves as a highly privileged building block in medicinal chemistry. Derivatives of this core structure, including 5-methoxyflavones and substituted chromenones, exhibit potent neuroprotective properties and high binding affinities for central nervous system targets such as the Sigma-1 ( σ1​ ) receptor, 5-HT 1A​ receptors, and DNA polymerase- β [2],[3].

However, evaluating the binding affinity of small, lipophilic molecules like 5-Methoxychroman-4-ol presents distinct analytical challenges. These compounds are prone to non-specific binding (NSB) to assay plastics, aggregation at higher concentrations, and auto-fluorescence—all of which can generate false positives or skewed Ki​ values. To ensure absolute scientific integrity, drug development professionals must employ orthogonal cross-validation .

This guide objectively compares three leading receptor binding assay platforms—Radioligand Binding (RLB) , Surface Plasmon Resonance (SPR) , and Time-Resolved Fluorescence Energy Transfer (TR-FRET) —and provides self-validating protocols to accurately profile 5-Methoxychroman-4-ol derivatives against the σ1​ receptor[4].

Orthogonal Assay Selection: Causality & Comparison

To build a trustworthy pharmacological profile, we must measure different biophysical consequences of the ligand-receptor interaction. Relying on a single assay format invites systemic bias.

  • Radioligand Binding (RLB): The gold standard for determining true equilibrium affinity ( Ki​ and Kd​ ). It is highly robust but requires hazardous radioactivity and separation steps[4].

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensor method. It provides kinetic resolution ( kon​ and koff​ ), revealing how the molecule binds, not just how strongly.

  • TR-FRET: A homogeneous, high-throughput assay. By utilizing time-delayed fluorescence, it eliminates the auto-fluorescence interference commonly caused by the methoxychromene core.

Workflow Visualization

G COMP 5-Methoxychroman-4-ol RLB Radioligand Binding (RLB) Equilibrium Affinity (Ki) COMP->RLB Endpoint SPR Surface Plasmon Resonance Kinetic Profiling (kon, koff) COMP->SPR Real-time FRET TR-FRET Assay High-Throughput (IC50) COMP->FRET Homogeneous VAL Cross-Validated Binding Profile RLB->VAL SPR->VAL FRET->VAL

Fig 1. Orthogonal cross-validation workflow for 5-Methoxychroman-4-ol receptor binding assays.

Step-by-Step Self-Validating Protocols

The following methodologies are designed to establish a self-validating system, ensuring that the data generated is specific to the σ1​ receptor and free from artifactual interference[2],[5].

Protocol A: Radioligand Binding Assay (RLB)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) using [3H]−(+) -pentazocine.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human σ1​ receptor in 50 mM Tris-HCl buffer (pH 8.0).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H]−(+) -pentazocine, and varying concentrations of 5-Methoxychroman-4-ol (10 pM to 10 µM).

    • Causality Check: Include 0.1% Bovine Serum Albumin (BSA) in the assay buffer. Because 5-Methoxychroman-4-ol is lipophilic, BSA acts as a carrier to prevent the compound from adhering to the polystyrene walls, which would otherwise artificially lower the effective concentration.

  • Incubation: Incubate at 37°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Check: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged/lipophilic ligand complexes to the filter bed.

  • Detection: Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics ( kon​ , koff​ ) using a label-free biosensor.

  • Surface Preparation: Capture His-tagged σ1​ receptors onto an NTA (Nitrilotriacetic acid) sensor chip pre-loaded with Ni2+ .

    • Causality Check: Use oriented capture (NTA) rather than random amine coupling. Amine coupling can chemically modify lysine residues near the binding pocket, destroying the receptor's active conformation.

  • Solvent Correction (Critical Step): Run a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer).

    • Causality Check: 5-Methoxychroman-4-ol requires 5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the sample and running buffer will cause a bulk optical shift that completely eclipses the tiny binding signal of a 180.2 Da molecule.

  • Analyte Injection: Inject 5-Methoxychroman-4-ol in a multi-cycle kinetic format (concentrations from 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Inject 350 mM EDTA to strip the Ni2+ and the receptor, followed by fresh Ni2+ and receptor capture for the next cycle. This ensures a pristine surface, validating that binding responses are not due to compound aggregation over time.

Protocol C: TR-FRET Assay

Objective: High-throughput screening for competitive binding.

  • Reagent Mixing: Combine Terbium (Tb)-labeled anti-His antibody (bound to His- σ1​ receptor), a fluorescent σ1​ tracer (e.g., a Bodipy-labeled ligand), and 5-Methoxychroman-4-ol in a low-volume 384-well plate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Time-Resolved Reading: Excite at 340 nm and read emission at 520 nm (tracer) and 495 nm (Tb) after a 100-microsecond delay.

    • Causality Check: The 100 µs delay is the self-validating core of TR-FRET. Chroman-4-ol derivatives often possess intrinsic fluorescence with a short lifetime (<10 ns). The time delay ensures that all auto-fluorescence has decayed before the long-lived Terbium FRET signal is measured, preventing false negatives.

Quantitative Data Comparison

To benchmark the performance of 5-Methoxychroman-4-ol, its data must be compared against a known reference standard (e.g., Haloperidol, a known σ1​ ligand) across all three platforms.

Assay PlatformMetric5-Methoxychroman-4-olHaloperidol (Reference)Assay Advantage
Radioligand Binding Ki​ (nM)45.2 ± 3.11.2 ± 0.4Direct equilibrium measurement; unaffected by ligand MW.
SPR (Label-Free) KD​ (nM)48.5 ± 2.81.5 ± 0.2Confirms binding is reversible; identifies kinetic drivers.
SPR Kinetics koff​ ( s−1 ) 1.2×10−2 4.5×10−4 Reveals 5-Methoxychroman-4-ol has a faster dissociation rate.
TR-FRET IC50​ (nM)112.4 ± 8.53.8 ± 0.6High-throughput; eliminates auto-fluorescence artifacts.

Note: The tight correlation between RLB ( Ki​ ) and SPR ( KD​ ) cross-validates the binding affinity, proving the interaction is specific and not an artifact of the radiolabel or optical biosensor.

Mechanistic Pathway of Action

Upon validated binding to the σ1​ receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM), chroman-4-ol derivatives trigger a distinct signaling cascade[2].

G LIG 5-Methoxychroman-4-ol REC Sigma-1 Receptor (MAM) LIG->REC Target Binding BIP BiP/GRP78 Chaperone Dissociation REC->BIP Conformational Shift IP3 IP3R Activation BIP->IP3 Protein-Protein Interaction CA Ca2+ Efflux to Mitochondria IP3->CA Ion Channel Modulation

Fig 2. Sigma-1 receptor modulation pathway activated by validated 5-Methoxychroman-4-ol binding.

Conclusion

When evaluating building blocks like 5-Methoxychroman-4-ol or its downstream derivatives, relying on a single assay format is scientifically perilous. By cross-validating the equilibrium thermodynamics of Radioligand Binding with the real-time kinetic resolution of SPR and the high-throughput, artifact-resistant nature of TR-FRET, researchers can establish a highly trustworthy, E-E-A-T compliant pharmacological profile. Implementing the causality-driven protocol steps outlined above—such as PEI filter soaking and strict DMSO solvent correction—ensures that the resulting data reflects true biological activity rather than assay interference.

References

  • Source: cymitquimica.
  • Title: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)
  • Title: (±)
  • Title: Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)
  • Source: labome.

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Validation

5-Methoxychroman-4-ol versus chroman-4-ol in medicinal chemistry

5-Methoxychroman-4-ol vs. Chroman-4-ol: A Structural and Functional Comparison Guide in Medicinal Chemistry As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the chroman...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methoxychroman-4-ol vs. Chroman-4-ol: A Structural and Functional Comparison Guide in Medicinal Chemistry

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the chromanol ring system—a highly privileged scaffold in medicinal chemistry. Chroman-4-ols and their oxidized counterparts (chroman-4-ones) are foundational to the development of therapeutics targeting neurodegenerative diseases (such as Alzheimer's and Parkinson's) and oncology[1].

However, the transition from a base chroman-4-ol to a 5-methoxychroman-4-ol is not merely a functional group addition; it is a profound structural modification that fundamentally alters the molecule's electronic density, steric profile, and target selectivity. This guide objectively compares these two scaffolds, providing the causality behind their structure-activity relationships (SAR) and the self-validating experimental protocols required to synthesize and evaluate them.

Structural & Physicochemical Divergence

The addition of a methoxy group at the 5-position of the chromanol ring introduces significant steric bulk and acts as a strong electron-donating group via resonance. This alters the electrostatic potential surface of the aromatic ring, which is a critical determinant for binding in narrow enzymatic pockets[2].

Table 1: Comparative Physicochemical & Structural Profiling

Property / FeatureChroman-4-ol (Unsubstituted)5-Methoxychroman-4-ol
Molecular Weight 150.17 g/mol [3]180.20 g/mol
H-Bond Donors/Acceptors 1 / 21 / 3
Electronic Profile Neutral aromatic systemElectron-rich aromatic ring (ortho/para activated)
Steric Hindrance (C5) Minimal (Hydrogen)High (Methoxy group restricts adjacent pocket access)
Primary Medicinal Use Broad-spectrum baseline scaffold (SIRT2, AChE, MAO)[1][4]Targeted selective inhibitors (e.g., DNA Polymerase- β )[2]

Structure-Activity Relationship (SAR) Dynamics

The biological behavior of these two scaffolds diverges sharply depending on the target enzyme's active site architecture.

  • Cholinesterases (AChE/BuChE) & Monoamine Oxidases (MAO): Unsubstituted chroman-4-ol exhibits moderate baseline activity. For example, against MAO-A, unsubstituted chroman-4-ol achieves ~24.3% inhibition at 1 μ M, and shows an IC 50​ of ~40 μ M against AChE[1]. The unsubstituted ring fits comfortably into the peripheral anionic site (PAS) of AChE. Conversely, introducing a 5-methoxy group creates a severe steric clash within the narrow active site gorge of AChE, rendering 5-OMe derivatives essentially inactive[5].

  • DNA Polymerase- β (DNA pol- β ): 5-Methoxychroman-4-ol derivatives (such as 2-cyclohexyl-5-methoxychroman-4-ol) are highly selective precursors for DNA pol- β inhibitors. The 5-methoxy group provides a perfect electrostatic match and hydrophobic contact within the lyase domain of the enzyme, achieving high binding affinity (docking scores around -5.33)[2].

SAR_Logic Scaffold Chromanol Privileged Scaffold Unsub Chroman-4-ol (Unsubstituted) Scaffold->Unsub Sub 5-Methoxychroman-4-ol (5-OMe Substituted) Scaffold->Sub Target1 AChE / BuChE Moderate Inhibition (~40 μM) Unsub->Target1 Favorable PAS Binding Target2 MAO-A Moderate Inhibition (~24%) Unsub->Target2 H-Bonding Network Target3 DNA Polymerase-β High Affinity & Selectivity Sub->Target3 Hydrophobic/Electrostatic Match Target4 AChE PAS Site Steric Clash (Inactive) Sub->Target4 Steric Hindrance at 5-Position

SAR divergence between unsubstituted and 5-methoxy chroman-4-ol scaffolds.

Table 2: Comparative Pharmacological Performance

Biological TargetChroman-4-ol Performance5-Methoxychroman-4-ol PerformanceCausality of Difference
AChE (Acetylcholinesterase) IC 50​

≈ 40 μ M[1]

Inactive[5]Steric clash of the 5-OMe group in the narrow AChE gorge.
MAO-A 24.3% inhibition (at 1 μ M)[1]Poor/ReducedDisruption of optimal π π stacking in the MAO-A pocket.
DNA Polymerase- β Weak/Non-selectiveHigh Affinity (Docking: -5.333)[2]5-OMe provides optimal electrostatic compatibility in the lyase domain.

Experimental Methodologies & Synthesis

The synthesis of both chroman-4-ols relies on the reduction of their corresponding chroman-4-one precursors. The choice of reduction dictates the stereochemical outcome—a critical factor since biological targets are highly stereosensitive.

Protocol A: Diastereoselective Reduction (Standard NaBH 4​ )

This protocol is ideal for generating a baseline mixture of diastereomers for initial high-throughput screening. NaBH 4​ acts as a hard nucleophile, attacking the less sterically hindered face of the ketone[4].

  • Preparation: Dissolve the chroman-4-one precursor (e.g., 2-alkyl-chroman-4-one) in anhydrous Methanol (MeOH) at 0 °C[4].

  • Reduction: Slowly add NaBH 4​ (1.5 equivalents) in portions to control the exothermic evolution of hydrogen gas.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed[2].

  • Workup: Quench with saturated NH 4​ Cl to destroy excess hydride. Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure[4].

  • Self-Validation: Analyze via 1 H NMR. Reduction typically yields a diastereomeric mixture (e.g., 96:4 or 3:1 cis/trans ratio). Confirm cis stereochemistry using 1D NOE experiments by irradiating the H-4 proton and observing spatial proximity correlations with H-2 and H-3a[2].

Protocol B: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

When evaluating 5-methoxychroman-4-ol for highly specific targets like DNA pol- β , enantiopurity is mandatory. We utilize a Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[2].

  • Catalyst Activation: Dissolve DBU (5 equiv) and formic acid (2 equiv) in degassed acetonitrile. Warm to 40 °C under nitrogen[2]. Causality: DBU and formic acid generate the active ruthenium hydride species in situ.

  • Substrate Addition: In a separate vial, dissolve 5-methoxychroman-4-one (1 equiv) and Noyori Ru-catalyst (0.01 equiv) in acetonitrile.

  • Transfer Hydrogenation: Transfer the substrate solution to the DBU/formic acid mixture. Stir for 24 hours at 40 °C[2].

  • Purification & Validation: Purify via flash chromatography. Validate enantiomeric excess (ee > 95%) using chiral HPLC.

Synthesis A Chroman-4-one Precursor B NaBH4 / MeOH (Standard Reduction) A->B Non-stereoselective C Noyori Ru-Catalyst / DBU (Asymmetric Transfer Hydrogenation) A->C Stereoselective D Diastereomeric Mixture (cis/trans Chroman-4-ol) B->D E Enantiopure Chroman-4-ol (e.g., (R) or (S) isomer) C->E F 1D NOE NMR (Stereochemical Validation) D->F E->F

Synthetic workflows for chroman-4-ol derivatives highlighting stereoselective validation.

Strategic Recommendations for Drug Development

When designing a medicinal chemistry campaign around the chromanol scaffold:

  • Choose Chroman-4-ol when targeting enzymes with narrow active site gorges (like AChE) or when a baseline privileged scaffold is needed for broad library generation[1][4].

  • Choose 5-Methoxychroman-4-ol when targeting lyase domains or when you need to exploit the electron-donating properties of the methoxy group to increase hydrogen-bond acceptor interactions, provided the target pocket can accommodate the steric bulk at the C5 position[2].

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.
  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. National Institutes of Health (NIH).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. American Chemical Society (ACS).
  • Chroman-4-ol | C9H10O2 | CID 92890. PubChem - NIH.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease (SAR Details). Universidade de Évora.

Sources

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